Methyl 2-ethoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNAOBWGRMDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315333 | |
| Record name | methyl 2-ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-26-5 | |
| Record name | 17640-26-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-ethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of methyl 2-ethoxyacetate. The information is presented to support research, scientific analysis, and drug development activities where this compound may be of interest. All quantitative data is summarized in structured tables for ease of comparison, and a detailed experimental protocol for a representative synthesis is provided.
Chemical Structure and Properties
This compound is a carboxylic ester with the molecular formula C₅H₁₀O₃. Its structure features a central acetate group with a methyl ester and an ethoxy substituent on the acetyl methyl group.
Structure:
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17640-26-5 | PubChem[1], Sigma-Aldrich |
| Canonical SMILES | CCOCC(=O)OC | PubChem[1] |
| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility in Water | Slightly soluble (predicted) | ChemBK[2] |
| XLogP3 | 0.4 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. The following sections provide an overview of the expected spectroscopic characteristics of this compound based on available data for the compound and its structural analogs.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on the structure, one would anticipate the following signals:
-
A triplet corresponding to the methyl protons of the ethoxy group (CH₃-CH₂-).
-
A quartet corresponding to the methylene protons of the ethoxy group (-CH₂-O-).
-
A singlet for the methylene protons adjacent to the carbonyl group (-O-CH₂-C=O).
-
A singlet for the methyl ester protons (-O-CH₃).
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected:
-
One signal for the methyl carbon of the ethoxy group.
-
One signal for the methylene carbon of the ethoxy group.
-
One signal for the methylene carbon adjacent to the ether oxygen and the carbonyl group.
-
One signal for the carbonyl carbon of the ester.
-
One signal for the methyl ester carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
A strong C=O stretching vibration for the ester carbonyl group, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching vibrations for the ester and ether linkages in the fingerprint region.
-
C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of an ester and an ether. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the ethoxy group (-OCH₂CH₃), and other smaller fragments. PubChem lists a GC-MS entry for this compound with a top peak at m/z 59 and other significant peaks at m/z 31 and 74.[1]
Experimental Protocols
A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst.
Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound from ethoxyacetic acid and methanol.
Reaction Scheme:
References
An In-depth Technical Guide to Methyl 2-ethoxyacetate (CAS: 17640-26-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-ethoxyacetate, a valuable chemical intermediate. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and discusses its relevance in the field of drug development, including its metabolic fate and toxicological profile.
Chemical and Physical Properties
This compound is a carboxylic ester with the chemical formula C₅H₁₀O₃. It is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 17640-26-5 | |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | [1] |
| Appearance | Solid | |
| SMILES | CCOCC(=O)OC | |
| InChI | 1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |
| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N |
Synthesis of this compound
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound: the Williamson ether synthesis followed by esterification, and the direct esterification of ethoxyacetic acid with methanol.
Experimental Protocol 1: Williamson Ether Synthesis and Subsequent Esterification
This two-step synthesis first involves the preparation of ethoxyacetic acid via a Williamson ether synthesis, followed by a Fischer esterification to yield the final product.
Step 1: Synthesis of Ethoxyacetic Acid
This procedure is adapted from a known method for the synthesis of ethoxyacetic acid.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Chloroacetic acid
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution.
-
Heat the mixture to reflux for a specified time to drive the reaction to completion.
-
Remove the excess ethanol by distillation.
-
Cool the residue and acidify with concentrated hydrochloric acid.
-
Filter the precipitated sodium chloride and wash with diethyl ether.
-
Extract the filtrate with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation to yield crude ethoxyacetic acid.
Step 2: Fischer Esterification to this compound
This procedure is a standard Fischer esterification.
Materials:
-
Ethoxyacetic acid (from Step 1)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine ethoxyacetic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and remove the excess methanol by distillation.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
Caption: Synthetic pathway to this compound via Williamson ether synthesis and Fischer esterification.
Experimental Protocol 2: Direct Synthesis from Methyl Chloroacetate and Sodium Ethoxide
This one-pot synthesis is a direct application of the Williamson ether synthesis using an ester as the starting material.
Materials:
-
Methyl chloroacetate
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Slowly add methyl chloroacetate to the sodium ethoxide solution while stirring.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and filter the precipitated sodium chloride.
-
Remove the excess ethanol from the filtrate by distillation.
-
The resulting crude product is then purified.
Caption: Direct synthesis of this compound via Williamson ether synthesis.
Purification
The primary method for the purification of this compound is fractional distillation, potentially under reduced pressure to prevent decomposition if the boiling point is high.
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if necessary)
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.
-
If distilling under reduced pressure, connect the apparatus to a vacuum pump with a manometer.
-
Gradually heat the flask.
-
Collect the fraction that distills at the expected boiling point of this compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Experimental Protocol: GC-MS Analysis
A general protocol for the analysis of volatile organic compounds can be adapted for this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Typical Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 minutes)
-
Ramp: 10 °C/min to 220 °C (hold for 5 minutes)
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
Spectral Data
¹H NMR: The proton NMR spectrum of this compound is expected to show the following signals:
-
A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH ₃).
-
A quartet corresponding to the methylene protons of the ethoxy group (-OCH ₂CH₃).
-
A singlet corresponding to the methylene protons adjacent to the carbonyl group (-C(=O)CH ₂O-).
-
A singlet corresponding to the methyl protons of the ester group (-COOCH ₃).
¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 118, along with characteristic fragmentation patterns.
Applications in Drug Development
This compound and related alkoxyacetates serve as important building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Their bifunctional nature (ester and ether) allows for diverse chemical modifications, making them versatile scaffolds in medicinal chemistry. The ethoxyacetate moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy and pharmacokinetics.
Metabolism and Toxicology
The metabolism of glycol ether acetates, including this compound, is of significant interest due to the potential toxicity of their metabolites.
Metabolic Pathway
Based on studies of related glycol ethers, this compound is expected to be rapidly hydrolyzed in the body by esterases to form methanol and 2-ethoxyethanol. The 2-ethoxyethanol is then oxidized by alcohol and aldehyde dehydrogenases to its primary toxic metabolite, ethoxyacetic acid.[3] This acid is the key species responsible for the observed toxic effects of the parent compound.
Caption: Proposed metabolic pathway of this compound.
Toxicology
The toxicity of glycol ethers and their acetates is primarily attributed to the formation of alkoxyacetic acid metabolites. Ethoxyacetic acid has been shown to cause developmental and reproductive toxicity in animal studies.[4] It is hypothesized that these toxic effects arise from the interference of ethoxyacetic acid with essential metabolic pathways.[4] Therefore, exposure to this compound should be carefully managed to avoid the in vivo formation of ethoxyacetic acid.
References
An In-depth Technical Guide to the Physical Properties of Solid Methyl 2-ethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the physical properties of Methyl 2-ethoxyacetate in its solid state. A comprehensive search of scientific literature and chemical databases reveals a notable lack of experimentally determined data for the solid phase of this compound. While it is commercially available as a solid, key physical properties such as melting point have not been empirically reported in the available resources. This document summarizes the available computed data for this compound and presents generalized, detailed experimental protocols for determining the primary physical properties of a solid organic compound, which can be applied to this compound. These protocols are intended to provide a methodological framework for researchers aiming to characterize this substance. Additionally, this guide includes workflow diagrams for key experimental procedures to visually represent the logical steps involved in data acquisition.
Introduction
This compound (CAS No: 17640-26-5) is an ester with the molecular formula C5H10O3. While primarily used as a solvent in various industrial applications, its availability in a solid form is noted by chemical suppliers. A thorough understanding of the physical properties of a compound in its solid state is critical for drug development, materials science, and chemical synthesis. These properties, including melting point, density, and solubility, are fundamental for determining purity, stability, and potential applications.
Despite its availability, there is a significant gap in the scientific literature regarding the experimentally determined physical properties of solid this compound. This guide aims to bridge this gap by providing the necessary theoretical and methodological information for its characterization.
Physical Properties of this compound
As of the date of this publication, experimentally determined quantitative data for the solid-state physical properties of this compound are not available in the public domain. Chemical supplier Sigma-Aldrich lists the compound as a solid but does not provide analytical data. Computational estimations of its properties are available and are summarized in the table below.
Table 1: Summary of Available and Computed Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H10O3 | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Data not available | |
| Boiling Point | Data not available for solid | |
| Density (solid) | Data not available | |
| Solubility | Data not available for solid | |
| XLogP3 (Computed) | 0.4 | PubChem[1] |
| Monoisotopic Mass (Computed) | 118.062994177 Da | PubChem[1] |
Experimental Protocols for Solid-State Characterization
The following sections detail standardized experimental protocols for determining the key physical properties of a solid organic compound like this compound.
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.
Protocol:
-
Sample Preparation: A small amount of the solid sample is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus should be equipped with a calibrated thermometer or a digital temperature probe.
-
Initial Rapid Determination: A preliminary, rapid heating run (5-10 °C per minute) is conducted to get an approximate melting range.[2]
-
Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the estimated melting point. The sample is then heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.[2]
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This range is the melting point of the substance. For high accuracy, the determination should be repeated at least twice to ensure consistent results.
The density of a solid can be determined using several methods, with the water displacement method being common for irregularly shaped solids.[3]
Protocol:
-
Mass Measurement: The mass of a dry sample of the solid is accurately measured using an analytical balance.
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, if appropriate), and the initial volume (V1) is recorded.[3]
-
Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. The new volume (V2) is recorded.[3]
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V_solid = V2 - V1). The density (ρ) is then calculated using the formula: ρ = mass / V_solid.[3]
-
Replication: The procedure should be repeated multiple times to obtain an average density value and to assess the precision of the measurement.
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Protocol:
-
Solvent and Solute Preparation: A known volume of the desired solvent is placed in a test tube or flask. The solid solute is weighed accurately. The temperature of the solvent is measured and maintained at a constant value.[4]
-
Incremental Addition: Small, pre-weighed portions of the solid are added to the solvent. After each addition, the mixture is agitated vigorously until the solid is completely dissolved.[4]
-
Saturation Point: The addition of the solid continues until a point where a small amount of the solid remains undissolved even after prolonged agitation. This indicates that the solution is saturated.
-
Mass of Dissolved Solute: The total mass of the solid added until saturation is reached is determined.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g) at the recorded temperature.
-
Purity of Materials: It is crucial that both the solvent and the solute are pure for an accurate solubility determination.[5]
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
References
Methyl 2-ethoxyacetate molecular weight and formula
An In-depth Technical Guide to Methyl 2-ethoxyacetate
This guide provides comprehensive information on the chemical properties, molecular formula, and molecular weight of this compound, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The key quantitative and identifying data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₁₀O₃[1] |
| Molecular Weight | 118.13 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 17640-26-5[1] |
| SMILES String | O=C(COCC)OC |
| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N |
Experimental Protocols and Methodologies
While specific experimental protocols for the synthesis or analysis of this compound are extensive and varied, the identification and characterization of the compound rely on standardized analytical methodologies. The data presented in this guide are derived from computational chemistry models and established chemical databases.
-
Molecular Formula (C₅H₁₀O₃) : This formula is determined through methods such as elemental analysis or high-resolution mass spectrometry, which precisely measure the mass-to-charge ratio of the molecule and its fragments.[1]
-
Molecular Weight (118.13 g/mol ) : This value is calculated based on the atomic weights of the constituent atoms (5 carbons, 10 hydrogens, and 3 oxygens) in the empirical formula.[1]
-
CAS Number (17640-26-5) : This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to every chemical substance described in the open scientific literature, ensuring unambiguous identification.[1]
-
SMILES (Simplified Molecular-Input Line-Entry System) : The string O=C(COCC)OC provides a line notation for the molecular structure, which can be used in cheminformatics software to generate a 2D or 3D model of the molecule.
-
InChI (International Chemical Identifier) : The InChI key PPFNAOBWGRMDLL-UHFFFAOYSA-N is another standardized textual representation of the chemical structure, designed to be unique and machine-readable.
Molecular Structure and Logical Relationships
The following diagram illustrates the two-dimensional chemical structure of this compound, depicting the connectivity of the atoms. This visualization is crucial for understanding the molecule's functional groups, including the ester and ether linkages, which dictate its chemical reactivity and physical properties.
Caption: 2D structure of this compound.
References
Spectroscopic Profile of Methyl 2-ethoxyacetate: A Technical Guide
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-ethoxyacetate (CAS No. 17640-26-5), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in public databases | - | - | - |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in public databases | - |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in a comprehensive search of publicly available spectral databases.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in public databases | - |
Note: A detailed peak list for the IR spectrum of this compound was not found in a comprehensive search of publicly available spectral databases. General absorbances for esters would be expected around 1750-1735 cm⁻¹ (C=O stretch) and 1300-1000 cm⁻¹ (C-O stretch).
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by the following major fragments observed under electron ionization (EI).
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 59 | Major Peak | [CH₃O-C=O]⁺ or [CH₃CH₂O-CH₂]⁺ |
| 31 | Major Peak | [CH₃O]⁺ |
| 74 | Major Peak | [M-CH₂CH₂O]⁺ or rearrangement product |
Data sourced from PubChem CID 325385.[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is accurately weighed.
-
The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference at 0 ppm.
Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
The ATR crystal surface is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A background spectrum of the clean, empty ATR crystal is recorded.
Data Acquisition:
-
A small drop of liquid this compound is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
The sample spectrum is then acquired by co-adding a number of scans to achieve a good signal-to-noise ratio.
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
-
When using GC, a small volume of a dilute solution of the analyte is injected into the heated injection port, where it is vaporized and carried by an inert gas through the chromatographic column for separation before entering the ion source.
Ionization and Analysis:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This electron impact causes the ionization of the molecules, forming a molecular ion (M⁺) and various fragment ions.
-
The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid organic compound like this compound.
Caption: Spectroscopic analysis workflow.
References
An In-depth Technical Guide on the Solubility of Methyl 2-ethoxyacetate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of methyl 2-ethoxyacetate, a key solvent in various scientific applications. This document outlines its solubility profile in common laboratory solvents, presents detailed experimental protocols for solubility determination, and includes a visual representation of a typical solvent selection workflow in a drug development context.
Core Topic: this compound
This compound (CAS No. 17640-26-5) is a colorless liquid with a mild, fruity odor. Its chemical structure, containing both an ester and an ether functional group, imparts a degree of polarity that influences its solubility characteristics. Understanding its solubility is critical for its effective use in chemical synthesis, purification processes, and formulation development.[1]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information available for structurally similar compounds, a qualitative assessment and some quantitative estimations can be made. This compound is generally described as being soluble in organic solvents.[1] For comparison, the related compound ethyl 2-methoxyacetate is slightly soluble in water but soluble in common organic solvents like ethanol and ether.[2] Another similar ester, methyl acetate, has a solubility of 243 g/L in water at 20°C and is miscible with ethanol and ether.[3]
The following table summarizes the expected solubility of this compound in various common laboratory solvents based on these comparisons and general principles of solubility ("like dissolves like").
| Solvent Class | Solvent Name | Expected Solubility | Rationale / Notes |
| Polar Protic | Water | Sparingly Soluble | The presence of the ester and ether groups allows for some hydrogen bonding with water, but the alkyl chain limits high solubility. For a definitive value, experimental determination is recommended. |
| Methanol | Miscible | The polarity of methanol is similar to that of this compound, and both can engage in hydrogen bonding. | |
| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to complete miscibility. | |
| Polar Aprotic | Acetone | Miscible | The polar nature of the carbonyl group in acetone interacts favorably with the ester and ether functionalities. |
| Acetonitrile | Miscible | Acetonitrile is a polar aprotic solvent that is generally a good solvent for other polar molecules. | |
| Dimethylformamide (DMF) | Miscible | DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | DMSO is another highly polar aprotic solvent capable of dissolving a wide range of substances. | |
| Nonpolar | Hexane | Likely Soluble to Miscible | The ethyl and methyl groups in this compound provide nonpolar character, which should allow for good solubility in hexane. |
| Toluene | Miscible | The aromatic ring of toluene is nonpolar, but it can interact with the nonpolar parts of the ester. | |
| Dichloromethane (DCM) | Miscible | DCM is a widely used organic solvent with a moderate polarity that is effective at dissolving many esters. | |
| Diethyl Ether | Miscible | The ether functionality and overall low polarity of diethyl ether make it a good solvent for other esters and ethers. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols can be employed.
Method 1: Visual Miscibility Assessment (Qualitative)
This method provides a rapid determination of whether a substance is miscible, partially miscible, or immiscible in a given solvent.
Materials:
-
Test tubes with stoppers
-
Graduated pipettes or cylinders
-
This compound
-
Solvent of interest
Procedure:
-
Add a specific volume (e.g., 5 mL) of the solvent to a clean, dry test tube.
-
To the same test tube, add an equal volume of this compound.
-
Stopper the test tube and invert it gently several times to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 5 minutes and observe the result.
-
Miscible: A single, clear, and uniform liquid phase will be present.
-
Partially Miscible: The mixture will appear cloudy or form an emulsion that may or may not separate over time.
-
Immiscible: Two distinct liquid layers will be visible.
-
Method 2: Gravimetric Method for Saturated Solutions (Quantitative)
This method determines the solubility of a solute in a solvent at a specific temperature by creating a saturated solution and measuring the mass of the dissolved solute.
Materials:
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add a known volume (e.g., 10 mL) of the chosen solvent to a vial.
-
Add an excess amount of this compound to the solvent, ensuring that undissolved solute remains.
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand at the same temperature until the undissolved solute has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe and attach a syringe filter.
-
Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent has completely evaporated, weigh the dish or vial containing the solute residue.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) x 100
Visualization of a Solvent Selection Workflow in Drug Development
In the pharmaceutical industry, the selection of an appropriate solvent is a critical step that can impact the crystallization, purification, and formulation of an active pharmaceutical ingredient (API). The following diagram illustrates a typical workflow for solvent selection.
Caption: A logical workflow for solvent selection in pharmaceutical development.
References
An In-depth Technical Guide to the Laboratory Synthesis of Methyl 2-ethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of Methyl 2-ethoxyacetate, a valuable reagent and building block in organic synthesis. The following sections detail two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible laboratory preparation.
Introduction
This compound is an important organic compound utilized in various chemical research and development applications. Its synthesis can be approached through several established organic chemistry reactions. This document focuses on two robust and widely applicable methods: a two-step synthesis involving the formation of 2-ethoxyacetic acid followed by Fischer esterification, and a more direct, one-pot Williamson ether synthesis approach.
Synthetic Routes and Data
The two proposed synthetic pathways for this compound are summarized below. The quantitative data is based on established procedures for analogous compounds and represents typical experimental parameters.
Table 1: Summary of Synthetic Routes for this compound
| Parameter | Route 1: Williamson Ether Synthesis & Fischer Esterification | Route 2: Direct Williamson Ether Synthesis |
| Step 1: Starting Materials | Sodium Chloroacetate, Sodium Ethoxide | Methyl Chloroacetate, Sodium Ethoxide |
| Step 1: Solvent | Ethanol | Ethanol |
| Step 1: Reaction Temp. | Reflux | Reflux |
| Step 1: Reaction Time | 2-4 hours | 2-4 hours |
| Step 1: Intermediate | 2-Ethoxyacetic Acid | N/A |
| Step 2: Starting Materials | 2-Ethoxyacetic Acid, Methanol | N/A |
| Step 2: Catalyst | Concentrated Sulfuric Acid | N/A |
| Step 2: Reaction Temp. | Reflux | N/A |
| Step 2: Reaction Time | 4-6 hours | N/A |
| Overall Yield | 60-75% (expected) | 70-85% (expected) |
| Purification Method | Distillation | Distillation |
Experimental Protocols
Route 1: Two-Step Synthesis via 2-Ethoxyacetic Acid and Fischer Esterification
This method first synthesizes the carboxylic acid intermediate, which is then esterified.
Step 1: Synthesis of 2-Ethoxyacetic Acid via Williamson Ether Synthesis
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add metallic sodium in small portions to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add a solution of chloroacetic acid in absolute ethanol dropwise. The addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours.[1]
-
Workup: After cooling, the excess ethanol is removed by distillation. The remaining residue is dissolved in water and acidified with concentrated hydrochloric acid.
-
Extraction and Isolation: The aqueous solution is then extracted multiple times with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.
-
Purification: The crude 2-ethoxyacetic acid is purified by vacuum distillation.
Step 2: Synthesis of this compound via Fischer Esterification
Materials:
-
2-Ethoxyacetic acid (from Step 1)
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-ethoxyacetic acid and an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The final product, this compound, is purified by distillation.
Route 2: Direct Synthesis via Williamson Ether Synthesis
This route offers a more direct approach to the target molecule.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Methyl Chloroacetate
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in absolute ethanol as described in Route 1, Step 1.
-
Reaction: To the freshly prepared sodium ethoxide solution, add methyl chloroacetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Isolation: The excess ethanol is removed from the filtrate by distillation. The resulting residue is partitioned between diethyl ether and water.
-
Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.
Visualizations
Chemical Reaction Pathways
Caption: Chemical pathways for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Methyl 2-ethoxyacetate: A Technical Guide to its Potential Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and specific applications of Methyl 2-ethoxyacetate in published organic synthesis literature are limited. This guide provides a comprehensive overview of its known properties and explores its potential applications based on the well-established reactivity of its constituent functional groups: an ester and an ether. The experimental protocols and quantitative data presented are representative examples derived from analogous chemical systems and should be adapted and optimized for specific research needs.
Introduction
This compound, with the molecular formula C₅H₁₀O₃, is an organic compound featuring both an ester and an ether functional group. This bifunctionality suggests a versatile role in organic synthesis, potentially as a solvent, a reagent, or a synthetic building block. While its direct applications are not extensively documented, its structural similarity to other α-alkoxy esters allows for the extrapolation of its probable chemical behavior and utility.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its safe handling, purification, and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | |
| Molecular Weight | 118.13 g/mol | |
| CAS Number | 17640-26-5 | |
| Appearance | Solid | |
| IUPAC Name | This compound | |
| Synonyms | Methyl ethoxyacetate |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference |
| ¹³C NMR | Data available in spectral databases. | |
| GC-MS | NIST Library Number: 366885 | |
| IR (Vapor Phase) | Data available in spectral databases. |
Potential Applications in Organic Synthesis
Based on its structure, this compound can be envisioned to participate in a variety of organic transformations.
As a Reagent
The ester functionality of this compound is the primary site of reactivity. It can undergo nucleophilic acyl substitution reactions, making it a potential precursor for the synthesis of more complex molecules.
Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. This compound can be converted to other alkyl or aryl esters by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the reactant alcohol.
Representative Experimental Protocol: Acid-Catalyzed Transesterification
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, large excess) is added a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).
-
The reaction mixture is heated to reflux and monitored by TLC or GC.
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude transesterified product, which can be further purified by distillation or chromatography.
Table 3: Representative Data for Transesterification of a Methyl Ester
| Reactant Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| Ethanol | H₂SO₄ | 6 | 85 |
| Propan-1-ol | p-TsOH | 8 | 82 |
| Benzyl alcohol | Sc(OTf)₃ | 12 | 75 |
Note: This data is illustrative and based on general procedures for methyl ester transesterification.
Caption: General mechanism for the transesterification of this compound.
The ester can be hydrolyzed to the corresponding carboxylic acid (2-ethoxyacetic acid) under acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process.
Representative Experimental Protocol: Basic Hydrolysis (Saponification)
-
This compound (1.0 eq) is dissolved in a mixture of an organic solvent (e.g., THF or ethanol) and an aqueous solution of a strong base (e.g., NaOH or LiOH, 1.1 eq).
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The organic solvent is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~2, leading to the precipitation of the carboxylic acid.
-
The carboxylic acid is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford the product.
Caption: Pathways for the hydrolysis of this compound.
As a Solvent
The presence of the ether linkage and the ester group imparts a moderate polarity to this compound, suggesting its potential as a solvent in organic reactions. Ethers are generally good solvents for a wide range of organic compounds and are relatively unreactive, especially towards bases. The low reactivity of the ether linkage makes it a suitable medium for reactions involving strong bases or nucleophiles.
Table 4: Comparison of Solvent Properties (Illustrative)
| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity |
| Diethyl Ether | 34.6 | 4.3 | Low |
| Tetrahydrofuran (THF) | 66 | 7.5 | Moderate |
| This compound (Predicted) | ~140-160 | Moderate | Moderate |
| Dimethylformamide (DMF) | 153 | 36.7 | High |
Note: The properties for this compound are predicted based on its structure and comparison with similar molecules.
Its higher boiling point compared to common ether solvents like diethyl ether or THF could be advantageous for reactions requiring elevated temperatures.
Caption: Predicted solvent classification of this compound.
Safety Information
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
While specific, documented applications of this compound in the scientific literature are scarce, its chemical structure suggests a range of potential uses in organic synthesis. As a bifunctional molecule, it can serve as a precursor to 2-ethoxyacetic acid and its derivatives through hydrolysis and transesterification reactions. Its predicted properties also indicate its potential as a moderately polar, high-boiling aprotic solvent. Further research is warranted to fully explore and validate the synthetic utility of this compound, which may hold promise for applications in materials science, medicinal chemistry, and the development of novel synthetic methodologies. Researchers are encouraged to consider this compound as a versatile building block and solvent, with the understanding that reaction conditions will require careful optimization.
Methyl 2-ethoxyacetate: A Technical Guide to Safety and Handling
This guide provides an in-depth overview of the safety and handling precautions for Methyl 2-ethoxyacetate (CAS No. 17640-26-5). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. Due to the limited availability of comprehensive safety and toxicity data for this compound, a conservative approach to handling is strongly recommended. This document consolidates available data and outlines best practices based on information for structurally similar compounds.
Chemical Identification and Properties
This compound is an organic compound with the molecular formula C5H10O3.[1] It is essential to distinguish it from related, more extensively studied, and more hazardous glycol ethers such as 2-Methoxyethyl Acetate (CAS 110-49-6) and 2-Ethoxyethyl acetate (CAS 111-15-9), which are known reproductive toxicants.[2][3]
Table 1: Physical and Chemical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | CAS Number | 17640-26-5 |[1] | | Molecular Formula | C5H10O3 |[1] | | Molecular Weight | 118.13 g/mol |[1] | | Physical State | Solid | | IUPAC Name | this compound |[1] | | Synonyms | N/A |[1] | | Flash Point | Not applicable | | | Boiling Point | Data not available | | | Melting Point | Data not available | | | Solubility in Water | Data not available | | | Vapor Pressure | Data not available | | | Vapor Density | Data not available | | | LogP (n-octanol/water) | 0.4 |[1] |
Hazard Identification and Classification
The primary known hazard associated with this compound is acute oral toxicity.[1] The Globally Harmonized System (GHS) classification provided by the European Chemicals Agency (ECHA) indicates it is harmful if swallowed.[1]
Table 2: GHS Hazard Classification for this compound
| Classification | Hazard Statement | Pictogram | Signal Word |
|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
Source: ECHA C&L Inventory, Sigma-Aldrich[1]
Precautionary Note: Structurally similar compounds, such as 2-Methoxyethyl Acetate and 2-Ethoxyethyl acetate, are classified as flammable liquids and may cause damage to fertility or the unborn child.[2][3] In the absence of specific data for this compound, it is prudent to handle it as a substance with potential for similar, yet uncharacterized, hazards.
Exposure Controls and Personal Protection
Due to the limited toxicological data, robust exposure controls are critical. The standard industrial hygiene principle of the "Hierarchy of Controls" should be applied to minimize potential exposure.
Caption: Hierarchy of Controls for minimizing chemical exposure.
Engineering Controls:
-
All work should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.[4]
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield may be required if there is a significant risk of splashes. | Protects against splashes that can cause eye irritation.[4] |
| Skin Protection | Chemical-resistant lab coat.[4]Chemical-resistant gloves (e.g., Nitrile). Refer to manufacturer's resistance guide for specific breakthrough times.[4] | Protects skin from accidental contact.[4] |
| Respiratory Protection | All manipulations should be performed within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors or aerosols.[4] |
| General Hygiene | Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in laboratory areas.[3] | Prevents accidental ingestion and contamination. |
Safe Handling and Storage
Handling:
-
Avoid all contact with the substance.[2]
-
Use in a well-ventilated area, preferably a chemical fume hood.[5][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5] Although the flashpoint is not available, related compounds are flammable.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][5]
-
Keep containers tightly closed when not in use.[6]
Storage:
-
Store locked up in a cool, dark, and well-ventilated place.[2]
-
Keep container tightly closed.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
First Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
|---|---|
| Ingestion | Harmful if swallowed.[1] Do NOT induce vomiting.[3] Rinse mouth. Call a physician or poison control center immediately.[5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2] |
| Skin Contact | Remove contaminated clothing immediately.[2] Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[2] |
Spill Response:
-
Evacuate personnel from the immediate area.[5]
-
Wear appropriate PPE, including respiratory protection.[8]
-
Absorb the spill with inert, non-combustible material such as sand, silica gel, or universal binder.[3][8]
-
Collect the absorbed material into a suitable, closed container for disposal.[3]
-
Ventilate the area and decontaminate the spill site.[5]
-
Prevent the spilled material from entering drains or waterways.[2]
Experimental Protocols and Methodologies
The safety data summarized in this guide, such as GHS classifications, are typically derived from standardized toxicological studies (e.g., OECD guidelines for acute toxicity testing). However, the specific experimental protocols for this compound are not detailed in the publicly available literature. Professionals seeking to replicate or validate these findings would need to consult primary toxicological research databases or commission new studies following established regulatory guidelines.
Workflow for Safe Handling
The following diagram illustrates a logical workflow for handling this compound safely in a laboratory setting.
Caption: A standard workflow for the safe laboratory handling of chemicals.
Disposal Considerations
Waste materials must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the product to reach the sewage system or dispose of it with household garbage.[8] Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a chemical with limited available safety data, with its primary established hazard being "Harmful if swallowed".[1] Given the significant health risks, including reproductive toxicity, associated with structurally similar glycol ethers, a highly cautious approach is warranted.[2][3] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment, to minimize any potential risk. Always consult the most recent Safety Data Sheet (SDS) before use and follow all institutional safety guidelines.
References
- 1. This compound | C5H10O3 | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. agilent.com [agilent.com]
Methyl 2-Ethoxyacetate: A Technical Safety Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Use of Methyl 2-Ethoxyacetate.
This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 17640-26-5). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and practical safety protocols.
Chemical and Physical Properties
This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 17640-26-5 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [2] |
| Molecular Weight | 118.13 g/mol | [2] |
| Physical Form | Solid | [1] |
| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N | |
| SMILES String | O=C(COCC)OC | [1] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is detailed in Table 2.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
The GHS classification indicates that the primary hazard associated with this compound is acute toxicity if ingested.
Caption: GHS classification pathway for this compound.
Toxicological Information
Detailed toxicological data for this compound is limited. The available information is summarized in Table 3.
| Toxicological Endpoint | Result | Species | Source |
| Acute Toxicity (Oral) | Category 4 | Data not specified | [1][2] |
| Skin Corrosion/Irritation | No data available | ||
| Serious Eye Damage/Irritation | No data available | ||
| Respiratory or Skin Sensitization | No data available | [1] | |
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available | ||
| Specific Target Organ Toxicity (Single Exposure) | No data available | ||
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | ||
| Aspiration Hazard | No data available |
It is crucial for researchers to handle this chemical with care, assuming potential for irritation and other hazards in the absence of comprehensive data.
Handling, Storage, and Emergency Protocols
Due to the limited specific data for this compound, standard laboratory best practices for handling chemicals of moderate acute toxicity should be strictly followed.
Experimental Protocol: Standard Handling Procedure
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire (lab coat, closed-toe shoes).
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses with side shields or chemical splash goggles.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Experimental Protocol: Spill Response
The following workflow outlines the general procedure for responding to a minor laboratory spill of this compound.
Caption: General workflow for a minor laboratory chemical spill.
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing.
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
Fire-Fighting and Disposal Measures
-
Fire-Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Specific guidance for this compound is not available; treat as a standard combustible solid.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste must be handled as hazardous waste.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS from your supplier and follow all institutional and regulatory guidelines for chemical handling and safety.
References
Methodological & Application
Application Notes and Protocols for Methyl 2-ethoxyacetate as a Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethoxyacetate is a chemical compound with potential as a reaction solvent in various chemical syntheses. This document provides a summary of its known properties and theoretical applications based on its chemical structure and physical characteristics. It is important to note that while the properties of this compound are documented, specific examples of its use as a primary reaction solvent in published scientific literature and patents are scarce. Therefore, the application notes provided herein are based on general principles of organic chemistry and the expected behavior of a solvent with its characteristics.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions and for safe handling.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl ethoxyacetate, Acetic acid, 2-ethoxy-, methyl ester |
| CAS Number | 17640-26-5 |
| Molecular Formula | C5H10O3 |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 145-146 °C (predicted) |
| Melting Point | Data not available |
| Density | 0.999 g/cm³ (predicted) |
| Solubility | Soluble in many organic solvents. |
Safety and Handling
Proper safety precautions are crucial when handling any chemical. The available safety data for this compound is summarized in Table 2.
Table 2: Safety Information for this compound
| Hazard | Description |
| GHS Pictograms | GHS07 (Harmful) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Theoretical Applications as a Reaction Solvent
While specific, documented applications are limited, the physicochemical properties of this compound suggest its potential utility in several areas of chemical synthesis. Its moderate boiling point makes it suitable for reactions requiring elevated temperatures without the need for high-pressure apparatus. The presence of both an ether and an ester functional group imparts a degree of polarity, suggesting it could be a suitable solvent for a range of polar and nonpolar reactants.
Potential Advantages:
-
Moderate Boiling Point: Allows for reactions to be conducted at temperatures between room temperature and ~145°C, providing a good range for optimizing reaction kinetics.
-
Aprotic Nature: As an aprotic solvent, it is suitable for reactions involving strong bases or other reagents that are sensitive to acidic protons.
-
Solvating Properties: The combination of ether and ester functionalities may provide good solubility for a variety of organic compounds, including those with moderate polarity.
Potential Areas of Application:
-
Nucleophilic Substitution Reactions: Its polar aprotic nature could facilitate SN2 reactions by solvating cations, thereby increasing the nucleophilicity of the corresponding anion.
-
Ester and Ether Synthesis: Due to its structural similarity, it may serve as a suitable solvent for the synthesis of other esters and ethers, potentially offering favorable solubility for starting materials and reagents.
-
Polymer Chemistry: It could potentially be used as a solvent for the synthesis or processing of certain types of polymers where its specific solvating properties are advantageous.
Experimental Protocols (Theoretical Framework)
Disclaimer: The following protocols are theoretical and should be considered as a starting point for investigation. They are not based on published experimental data using this compound as a solvent. Researchers should conduct small-scale trials and thorough safety assessments before proceeding.
General Protocol for a Nucleophilic Substitution Reaction (e.g., Williamson Ether Synthesis)
This hypothetical protocol outlines the steps for a Williamson ether synthesis, a common type of nucleophilic substitution reaction.
Caption: Hypothetical workflow for a Williamson ether synthesis.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol to a round-bottom flask containing a magnetic stir bar.
-
Carefully add sodium hydride (NaH) portion-wise at 0 °C.
-
Add anhydrous this compound as the solvent.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationships in Solvent Selection
The decision to use a particular solvent is based on a variety of factors. The following diagram illustrates the logical relationships in selecting a reaction solvent.
Caption: Key factors influencing the choice of a reaction solvent.
Conclusion
This compound possesses properties that suggest its potential as a useful aprotic, polar solvent for organic synthesis. However, a notable lack of published applications limits the ability to provide detailed, validated experimental protocols. The information and theoretical frameworks presented in these application notes are intended to serve as a guide for researchers interested in exploring the use of this compound in their work. All experimental investigations should be preceded by a thorough literature search for any new information and a comprehensive safety assessment.
References
Application Notes and Protocols: Methyl 2-Ethoxyacetate in Esterification Reactions
Introduction to Esterification and Transesterification
Esterification is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester and water. This process is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and strategies to drive it towards the product side include using an excess of one reactant or removing water as it is formed.[1][2]
Transesterification is a related process where the alkoxy group of an ester is exchanged with that of an alcohol.[3][4] This reaction is also typically catalyzed by an acid or a base.[3] Transesterification is a key process in various industrial applications, including the production of polyesters and biodiesel.[3][4]
Synthesis of 2-Ethoxyacetate Esters
A common method for synthesizing 2-ethoxyacetate esters is the Fischer esterification of ethoxyacetic acid with the corresponding alcohol. The following sections detail the experimental protocol for the synthesis of ethyl ethoxyacetate.
2.1. Experimental Protocol: Synthesis of Ethyl Ethoxyacetate
This protocol is adapted from the synthesis of ethyl ethoxyacetate from ethoxyacetic acid and ethanol using dry hydrogen chloride as a catalyst.[5]
Materials:
-
Ethoxyacetic acid
-
Absolute ethanol
-
Dry hydrogen chloride gas
-
Saturated sodium carbonate solution
Equipment:
-
750-mL Erlenmeyer flask
-
Gas dispersion tube
-
Ice water bath
-
Distillation apparatus
Procedure:
-
In a 750-mL Erlenmeyer flask, combine 125 g (1.2 moles) of ethoxyacetic acid with 230 cc (3.9 moles) of absolute ethyl alcohol.
-
Place the flask in an ice water bath to manage the heat evolved during the reaction.
-
Bubble dry hydrogen chloride gas through the mixture using a gas dispersion tube. The gas should be introduced for at least five hours to ensure the mixture is saturated.
-
After saturation with hydrogen chloride, allow the mixture to stand at room temperature for 24 hours to ensure the completion of the reaction.
-
Following the reaction period, cool the solution and cautiously neutralize the acid by adding a saturated solution of sodium carbonate with stirring to control foaming.
-
The crude ethyl ethoxyacetate can then be purified by distillation.
2.2. Quantitative Data
The following table summarizes the reactant quantities and reaction conditions for the synthesis of ethyl ethoxyacetate.
| Parameter | Value | Reference |
| Ethoxyacetic Acid | 125 g (1.2 moles) | [5] |
| Absolute Ethyl Alcohol | 230 cc (3.9 moles) | [5] |
| Catalyst | Dry Hydrogen Chloride | [5] |
| Reaction Time | 24 hours | [5] |
| Reaction Temperature | Room Temperature | [5] |
General Protocols for Fischer Esterification
The Fischer esterification is a widely applicable method for the synthesis of various esters. The general conditions can be adapted based on the specific substrates and desired scale.
| Parameter | General Conditions | Notes | Reference |
| Reactants | Carboxylic Acid, Alcohol | The alcohol is often used in large excess to serve as the solvent and drive the equilibrium. | [1] |
| Catalyst | Concentrated H₂SO₄, TsOH, HCl | The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | [1][2] |
| Temperature | Varies (often heated) | Heating is typically required to achieve a reasonable reaction rate. | |
| Reaction Time | Varies (minutes to hours) | Reaction progress can be monitored by techniques such as TLC or GC. | |
| Workup | Neutralization, Extraction | The reaction mixture is typically neutralized (e.g., with NaHCO₃), and the ester is extracted with an organic solvent. |
Diagrams
4.1. Experimental Workflow for Fischer Esterification
Caption: A typical experimental workflow for a Fischer esterification reaction.
4.2. Logical Relationship of Factors in Esterification
Caption: Key factors influencing the yield and purity of esterification reactions.
References
Application of Methyl 2-ethoxyacetate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethoxyacetate is a versatile chemical entity whose structural motif is of significant interest in pharmaceutical synthesis. While it can be utilized as a specialized solvent, its primary value lies in its role as a key building block or intermediate in the construction of complex active pharmaceutical ingredients (APIs). The ethoxyacetate group can impart desirable physicochemical properties to a molecule, such as modified solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on its application as a versatile building block.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2][3] |
| CAS Number | 17640-26-5 | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water (25% at room temperature) | [4] |
| Boiling Point | 146-147 °C | |
| Density | 1.01 g/cm³ |
Application as a Building Block in API Synthesis
The true potential of this compound is realized when it is incorporated into the molecular framework of a drug substance. Its ester and ether functionalities provide handles for a variety of chemical transformations. A closely related and commercially available intermediate, Methyl 2-(2-chloroethoxy)acetate, is frequently cited as a critical building block for numerous APIs, underscoring the importance of the ethoxyacetate scaffold.[5]
A practical example of the utility of a substituted this compound derivative is demonstrated in the synthesis of N-acyl and N-alkyl derivatives of Methyl 2-(3-aminophenoxy)acetate. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: N-Acetylation of Methyl 2-(3-aminophenoxy)acetate
This protocol details the N-acetylation of a this compound derivative, a common transformation in drug development to modify a compound's properties.
Reaction Scheme:
Caption: N-Acetylation of an aminophenoxyacetate derivative.
Materials:
-
Methyl 2-(3-aminophenoxy)acetate
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-(3-aminophenoxy)acetate (1.0 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
With stirring at room temperature, slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure Methyl 2-(3-acetamidophenoxy)acetate.
Quantitative Data:
| Product | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (101 MHz, CDCl₃) δ |
| Methyl 2-(3-acetamidophenoxy)acetate | Typically >90% | 7.65 (s, 1H), 7.40 (s, 1H), 7.25 (t, J = 8.1 Hz, 1H), 7.10 (dd, J = 8.1, 1.9 Hz, 1H), 6.70 (dd, J = 8.1, 1.9 Hz, 1H), 4.65 (s, 2H), 3.80 (s, 3H), 2.15 (s, 3H) | 169.2, 168.5, 158.5, 139.8, 130.0, 113.2, 112.5, 107.1, 65.4, 52.5, 24.6 |
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of a this compound derivative.
Caption: General workflow for synthesis and purification.
Role in Antiviral Synthesis
The ethoxyacetate moiety is a structural component in various molecules with therapeutic potential, including antiviral agents. For instance, the synthesis of acyclic nucleosides like Acyclovir and Ganciclovir, which are effective against herpes viruses, involves intermediates that share structural similarities with this compound. One such intermediate is 2-oxa-1,4-butanediol diacetate (OBDDA), which is used to alkylate guanine derivatives.[4][6] This highlights the utility of the C-O-C-C(=O)-O-C scaffold in the design of antiviral drugs.
Signaling Pathway Context: Acyclovir Mode of Action
To provide a broader context for the importance of such structural motifs in antiviral drug development, the following diagram illustrates the simplified mechanism of action for Acyclovir.
Caption: Simplified mechanism of action of Acyclovir.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area.[7]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]
Conclusion
This compound and its derivatives are valuable tools in the arsenal of the medicinal chemist. While direct use as a solvent is possible, its primary application lies in its role as a versatile building block for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this and related scaffolds in the discovery and development of new therapeutic agents. The demonstrated utility of the ethoxyacetate moiety in creating diverse chemical entities, including those with antiviral potential, highlights its continued importance in pharmaceutical synthesis.
References
- 1. Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0806425A1 - An improved regiospecific process for synthesis of acyclic nucleosides - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Mallak Chemicals [mallakchemicals.com]
Methyl 2-ethoxyacetate: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 2-ethoxyacetate is a valuable C4 building block in organic synthesis, offering a versatile scaffold for the construction of a variety of important molecular frameworks. Its bifunctional nature, possessing both an ester and an ether moiety, allows for a range of chemical transformations, making it a key reagent in the synthesis of heterocycles, β-keto esters, and other functionalized molecules of interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| CAS Number | 17640-26-5 | [1] |
| Appearance | Solid | |
| SMILES | CCOCC(=O)OC | [1] |
| InChI Key | PPFNAOBWGRMDLL-UHFFFAOYSA-N | [1] |
Applications in Heterocyclic Synthesis
This compound serves as a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceutical agents. One notable application is in the synthesis of pyrazole derivatives.
Synthesis of 3-Ethoxy-1H-pyrazol-5(4H)-one
The reaction of this compound with hydrazine hydrate provides a straightforward route to 3-ethoxy-1H-pyrazol-5(4H)-one, a valuable intermediate for further functionalization in drug discovery programs. The cyclocondensation reaction proceeds by initial formation of the hydrazide followed by intramolecular cyclization.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the desired 3-ethoxy-1H-pyrazol-5(4H)-one.
Quantitative Data:
Specific yield and reaction conditions for the synthesis of 3-ethoxy-1H-pyrazol-5(4H)-one from this compound are not provided in the searched results. The following table is a template for recording experimental data.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | - | - |
Logical Workflow for Pyrazole Synthesis:
Caption: General workflow for the synthesis of 3-ethoxy-1H-pyrazol-5(4H)-one.
Claisen Condensation Reactions
The presence of α-protons in this compound makes it a suitable substrate for Claisen condensation reactions, a fundamental carbon-carbon bond-forming reaction to produce β-keto esters.
Self-Condensation of this compound
In the presence of a strong base, such as sodium methoxide, this compound can undergo self-condensation to yield methyl 2-ethoxy-3-oxo-4-ethoxybutanoate.
Reaction Scheme:
Experimental Protocol:
While a specific protocol for the self-condensation of this compound was not found, a general procedure for the Claisen condensation of esters can be followed.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.0 eq) in anhydrous methanol.
-
Addition of Ester: Add this compound (2.0 eq) dropwise to the stirred solution of the base at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Carefully quench the reaction by adding a dilute acid (e.g., acetic acid or HCl) until the solution is neutral. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data:
Specific quantitative data for this reaction is not available in the provided search results. The following table can be used to log experimental outcomes.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | Room Temp. / Heat | - | - |
Claisen Condensation Mechanism:
Caption: Key steps in the Claisen condensation mechanism.
Alkylation of this compound Enolate
The α-protons of this compound are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in an SN2 reaction with an alkyl halide. This alkylation reaction is a powerful tool for introducing alkyl groups at the α-position.
α-Alkylation with an Alkyl Halide
Reaction Scheme:
Experimental Protocol:
A specific protocol for the alkylation of this compound is not available in the search results. The following is a general procedure for the alkylation of ester enolates.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Addition of Ester: Slowly add a solution of this compound (1.0 eq) in the same solvent to the LDA solution, maintaining the low temperature. Stir for a period to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (R-X, 1.0-1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (TLC monitoring).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Quantitative Data:
No specific quantitative data for the alkylation of this compound was found. This table provides a template for recording such data.
| Base | Alkyl Halide (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LDA | e.g., CH₃I, CH₃CH₂Br | THF | -78 to RT | - | - |
Experimental Workflow for Alkylation:
Caption: Step-by-step workflow for the alkylation of this compound.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis with applications in the construction of heterocycles and functionalized acyclic molecules. The protocols provided herein, adapted from general procedures for similar substrates, offer a starting point for researchers to explore the synthetic utility of this compound. Further investigation and optimization of reaction conditions are encouraged to develop robust and high-yielding transformations for specific applications in drug discovery and development.
References
Application Note: Determination of Methyl 2-ethoxyacetate Purity
Introduction
Methyl 2-ethoxyacetate is a chemical compound used in various industrial applications. The purity of this compound is a critical attribute, particularly in the pharmaceutical and high-technology sectors, where the presence of impurities can significantly impact product quality, safety, and efficacy. This document provides detailed protocols for the quantitative determination of this compound purity using several analytical methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a robust and widely used method for analyzing volatile and semi-volatile compounds like this compound.[1] The principle involves separating the analyte from potential impurities based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) provides high sensitivity for organic analytes.
Experimental Protocol
-
Instrument and Column: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-624, 30m x 0.53mm, 1.0µm film thickness) is used.[2]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Injector and Detector Temperatures: The injector temperature is set to 250 °C and the detector temperature to 260 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp 1: Increase to 100 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 230 °C at a rate of 30 °C/min, hold for 5 minutes.[3]
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or carbon disulfide.
-
-
Injection: Inject 1 µL of the prepared sample into the GC system. A split ratio of 5:1 is recommended.[3]
-
Data Analysis: The purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Data Presentation: GC-FID Method Parameters
| Parameter | Value |
| Column | DB-624, 30m x 0.53mm, 1.0µm |
| Carrier Gas | Nitrogen |
| Flow Rate | 1.0 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C (FID) |
| Oven Program | 40°C (3min) -> 100°C (5°C/min) -> 230°C (30°C/min, 5min) |
| Injection Volume | 1 µL |
| Split Ratio | 5:1 |
Workflow Diagram: GC-FID Analysis
Caption: Workflow for this compound purity analysis by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For esters like this compound, a reverse-phase HPLC method with UV detection can be employed.
Experimental Protocol
-
Instrument and Column: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis: Purity is calculated using the area normalization method from the resulting chromatogram.
Data Presentation: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound purity analysis by HPLC-UV.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. Purity is determined by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.
Experimental Protocol
-
Materials:
-
This compound sample.
-
High-purity internal standard (e.g., Maleic acid).
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 20 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal for this compound (e.g., the singlet from the methoxy group protons, -OCH₃) and a signal from the internal standard (e.g., the singlet from the vinyl protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
-
Data Presentation: qNMR Parameters
| Parameter | Description |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Acid |
| Analyte Signal | -OCH₃ singlet (approx. 3.7 ppm) |
| Standard Signal | -CH=CH- singlet (approx. 6.3 ppm) |
| Relaxation Delay (D1) | ≥ 30 seconds |
Logical Diagram: qNMR Purity Calculation
Caption: Logical relationship of variables for qNMR purity calculation.
Titrimetry: Saponification
Saponification is a classic wet chemistry method for determining the purity of an ester. It involves the hydrolysis of the ester in the presence of a known excess of a strong base. The remaining unreacted base is then back-titrated with a standardized acid to determine the amount of base consumed, which is directly proportional to the amount of ester present.
Experimental Protocol
-
Reagents:
-
Standardized 0.5 M ethanolic potassium hydroxide (KOH).
-
Standardized 0.5 M hydrochloric acid (HCl).
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh about 2 g of this compound into a 250 mL flask.
-
Pipette exactly 50.0 mL of 0.5 M ethanolic KOH into the flask.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 1 hour.
-
Allow the solution to cool to room temperature.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with 0.5 M HCl until the pink color disappears.
-
Perform a blank titration using 50.0 mL of the 0.5 M ethanolic KOH solution without the sample.
-
-
Calculation:
-
Purity (%) = [((V_blank - V_sample) * M_HCl * MW_ester) / (m_sample * 1000)] * 100 Where:
-
V_blank = Volume of HCl used for the blank (mL)
-
V_sample = Volume of HCl used for the sample (mL)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_ester = Molar mass of this compound (118.13 g/mol )
-
m_sample = Mass of the sample (g)
-
-
Data Presentation: Titrimetry Parameters
| Parameter | Value/Reagent |
| Titrant | 0.5 M Hydrochloric Acid (HCl) |
| Base | 0.5 M Ethanolic Potassium Hydroxide (KOH) |
| Indicator | Phenolphthalein |
| Reaction | Saponification (Reflux for 1 hour) |
| Endpoint | Disappearance of pink color |
Workflow Diagram: Saponification Titration
Caption: Workflow for purity determination by saponification titration.
References
Application Note: Quantitative Analysis of Methyl 2-Ethoxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of methyl 2-ethoxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a solvent used in various industrial applications, and its accurate quantification is essential for quality control, environmental monitoring, and safety assessment. The described method provides a robust and reliable approach for the separation, identification, and quantification of this compound in solution. This protocol is intended to serve as a foundational method that can be adapted and validated for specific matrices and regulatory requirements.
Introduction
This compound is an organic solvent utilized in the manufacturing of various products, including resins, lacquers, and printing inks. Due to its potential for human exposure and environmental release, a sensitive and specific analytical method is crucial for its monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive compound identification based on mass spectra. This document provides a detailed experimental protocol for the quantitative determination of this compound, intended for use by researchers, scientists, and professionals in drug development and quality control laboratories.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument configuration, and data analysis for the quantitative measurement of this compound.
Materials and Reagents
-
Solvent: High-purity ethyl acetate (GC grade or equivalent)
-
This compound standard: Analytical standard grade (≥99% purity)
-
Internal Standard (IS): (Optional but recommended for improved accuracy) e.g., Methyl isobutyrate or other suitable volatile compound with a distinct retention time.
-
Sample Vials: 2 mL clear glass autosampler vials with PTFE-lined septa
-
Syringe filters: 0.22 µm PTFE or nylon
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking (if used): If using an internal standard, spike all standard solutions and samples with a consistent concentration of the IS (e.g., 10 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to an expected concentration within the calibration range. If the sample is a solid, accurately weigh the sample before dissolution. If the sample is a liquid, perform a serial dilution.
-
Filtration: Filter all prepared standards and samples through a 0.22 µm syringe filter into GC vials to remove any particulates.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 30-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis
-
Qualitative Identification: Identify the this compound peak in the chromatogram by its retention time and by comparing its mass spectrum with the NIST library or a reference standard. The characteristic mass-to-charge ratios (m/z) for this compound are 59 (base peak), 31, and 74.[1]
-
Quantitative Analysis: For quantification in SIM mode, monitor the characteristic ions of this compound (m/z 59, 31, 74) and the internal standard (if used).
-
Calibration Curve: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standard solutions.
-
Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak area responses from the calibration curve.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Note that retention time, LOD, and LOQ are method-dependent and should be experimentally determined during method validation.
| Parameter | Value | Source |
| Molecular Formula | C5H10O3 | PubChem |
| Molecular Weight | 118.13 g/mol | PubChem |
| Characteristic m/z ions | 59 (base peak), 31, 74 | NIST Mass Spectrometry Data Center[1] |
| Retention Time | Method dependent, requires experimental determination | N/A |
| Limit of Detection (LOD) | Method dependent, requires experimental determination | N/A |
| Limit of Quantitation (LOQ) | Method dependent, requires experimental determination | N/A |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Discussion
The presented GC-MS method provides a reliable framework for the quantitative analysis of this compound. The use of a non-polar column like the HP-5ms should provide good chromatographic separation for this compound. For enhanced accuracy and precision, especially in complex matrices, the use of an internal standard is highly recommended.
Method validation should be performed according to the guidelines of the relevant regulatory authorities (e.g., ICH, FDA) and should include the determination of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). While direct injection is suitable for clean samples, for more complex matrices, sample clean-up techniques such as solid-phase extraction (SPE) may be necessary to minimize matrix effects and protect the GC-MS system.
Conclusion
This application note provides a detailed and practical protocol for the quantitative analysis of this compound by GC-MS. The method is suitable for implementation in quality control and research laboratories. Adherence to the outlined sample preparation and instrumental conditions, followed by appropriate method validation, will ensure accurate and reproducible results for the determination of this compound in various samples.
References
Application Note: HPLC Analysis of Reaction Mixtures Containing Methyl 2-ethoxyacetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of reaction mixtures containing Methyl 2-ethoxyacetate using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers in monitoring reaction progress, determining product purity, and quantifying components.
Introduction
This compound is an important intermediate in organic synthesis. Its production, often via Williamson ether synthesis followed by esterification or through transesterification, can result in reaction mixtures containing starting materials, byproducts, and the desired product. Accurate and reliable analytical methods are crucial for monitoring these reactions to optimize conditions and ensure the quality of the final product. Reversed-phase HPLC with UV detection is a widely applicable technique for this purpose, offering excellent resolution and sensitivity for the separation of components with varying polarities. This application note details a robust HPLC method for the quantitative analysis of a typical reaction mixture for the synthesis of this compound.
Experimental Protocol
This protocol outlines the necessary steps for preparing the sample and standards, configuring the HPLC system, and analyzing the data.
2.1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Standards: this compound (≥98% purity), Methyl Chloroacetate (≥98% purity), Ethanol (anhydrous), Sodium Ethoxide (for reaction context, not for injection), and any other relevant starting materials or expected byproducts.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
2.3. Standard and Sample Preparation
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each standard (this compound, Methyl Chloroacetate, Ethanol) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the sample diluent to a suitable concentration that falls within the calibration range (e.g., a 1:1000 dilution). Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
2.4. Data Analysis
-
Identify the peaks in the chromatogram based on the retention times of the injected standards.
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration of the working standards.
-
Quantify the amount of each component in the reaction mixture sample using the generated calibration curve.
Data Presentation
The following table summarizes the expected retention times and quantitative data for the key components in a typical reaction mixture for the synthesis of this compound from Methyl Chloroacetate and Sodium Ethoxide.
| Compound Name | Expected Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Ethanol | 3.5 | >0.999 | 1.0 | 3.0 |
| Methyl Chloroacetate | 6.2 | >0.999 | 0.5 | 1.5 |
| This compound | 8.9 | >0.999 | 0.5 | 1.5 |
Note: The retention times are estimates and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Visualization
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of the reaction mixture.
Caption: HPLC analysis workflow from sample preparation to final report.
4.2. Logical Relationship of Reaction Components
This diagram shows the relationship between the reactants, product, and a common byproduct in a synthesis of this compound.
Caption: Synthesis relationship of this compound and impurities.
Disclaimer: This application note provides a general method and protocol. The method should be validated in the user's laboratory to ensure it is suitable for its intended purpose. This may include validation of specificity, linearity, accuracy, precision, and robustness.
Monitoring the Progress of Reactions with Methyl 2-ethoxyacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the progress of chemical reactions involving Methyl 2-ethoxyacetate. The selection of an appropriate analytical technique is crucial for optimizing reaction conditions, determining kinetic parameters, and ensuring product quality. This guide covers several common and effective methods, including chromatographic and spectroscopic techniques, to provide real-time or at-line analysis of reaction mixtures.
Introduction to Reaction Monitoring
This compound is a valuable reagent and intermediate in organic synthesis. Monitoring its consumption and the formation of products is essential for process control and development. The choice of monitoring technique depends on factors such as the nature of the reaction (e.g., esterification, transesterification), the physical properties of the reactants and products, the required sensitivity, and the availability of instrumentation.
Analytical Techniques for Reaction Monitoring
Several analytical methods can be employed to monitor reactions involving this compound. The most common and effective techniques are summarized below.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds. It is well-suited for monitoring the consumption of this compound and the appearance of volatile products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. It can be used when reactants or products are not suitable for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution, making it an excellent tool for in-situ reaction monitoring.[1][2] ¹H NMR can be used to track the disappearance of signals corresponding to this compound and the appearance of new signals from the product(s).
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is a rapid and non-destructive technique that can be used for real-time, in-line process monitoring.[3] It measures the absorption of near-infrared radiation by the sample and can be correlated with the concentration of specific components.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key characteristics of the discussed analytical techniques for monitoring reactions with this compound.
| Technique | Principle | Sample Type | Advantages | Disadvantages | Typical Quantitative Data |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Volatile and thermally stable liquids and gases. | High resolution and sensitivity, well-established methods. | Requires sample volatilization, may not be suitable for thermally labile compounds. | Peak area, retention time, concentration (mol/L, %), reaction conversion (%). |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Soluble, non-volatile, or thermally labile compounds. | Wide applicability, high sensitivity with appropriate detectors. | Requires solvent consumption, can be more complex than GC. | Peak area, retention time, concentration (mg/mL, %), purity (%). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Soluble compounds. | Provides detailed structural information, non-destructive, suitable for in-situ monitoring.[1] | Lower sensitivity compared to chromatographic methods, expensive instrumentation. | Chemical shift, integral intensity, relative concentration, reaction kinetics. |
| Near-Infrared (NIR) Spectroscopy | Absorption of light in the near-infrared region. | Liquids, solids, slurries. | Rapid, non-destructive, suitable for in-line monitoring, no sample preparation required.[3] | Requires chemometric calibration, less specific than NMR or chromatography. | Absorbance spectra, concentration (predicted from calibration model), reaction endpoint. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols should be adapted based on the specific reaction conditions and available instrumentation.
Protocol 1: Monitoring by Gas Chromatography (GC)
Objective: To quantify the concentration of this compound and relevant products over the course of a reaction.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column like DB-WAX or HP-INNOWax)
-
Helium or Nitrogen (carrier gas)
-
Syringes for sample injection
-
Vials for sample collection
-
Internal standard (e.g., dodecane, or another non-reactive compound with a distinct retention time)
-
Solvent for dilution (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the detector temperature to 270°C.
-
Program the oven temperature. A typical program might be: start at 60°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes. Optimize the temperature program based on the separation of your compounds.
-
Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of this compound, your expected product(s), and a fixed concentration of the internal standard.
-
Inject each standard solution into the GC and record the chromatograms.
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
-
Reaction Monitoring:
-
At timed intervals (e.g., t = 0, 15 min, 30 min, 1 hr, etc.), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a known volume of solvent containing the internal standard.
-
Inject the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, product(s), and the internal standard based on their retention times.
-
Integrate the peak areas.
-
Use the calibration curve to determine the concentration of each component at each time point.
-
Plot the concentration of reactants and products as a function of time to monitor the reaction progress.
-
Protocol 2: Monitoring by ¹H NMR Spectroscopy
Objective: To monitor the relative concentrations of reactants and products in-situ or by sampling.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction mixture.
-
Internal standard (optional, e.g., tetramethylsilane (TMS) or a known amount of a non-reactive compound with a singlet in a clear region of the spectrum).
Procedure:
-
Preparation for In-situ Monitoring:
-
If the reaction can be performed directly in an NMR tube, dissolve the starting materials in a deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or by heating the NMR probe).
-
Acquire spectra at regular intervals.
-
-
Preparation for At-line Monitoring:
-
At timed intervals, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dissolve the aliquot in a deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
-
Data Acquisition:
-
Use standard acquisition parameters. Ensure a sufficient relaxation delay (D1) for quantitative measurements (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Identify characteristic signals for this compound (e.g., the singlet for the methyl ester protons, the triplet for the ethyl group's methyl protons, and the quartet for the ethyl group's methylene protons).
-
Identify the characteristic signals for the product(s).
-
Integrate the peaks corresponding to the starting material and the product(s).
-
The ratio of the integrals can be used to determine the relative molar ratio of the compounds in the mixture. For example, the conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.
-
Visualizations
The following diagrams illustrate the workflows for the described analytical techniques.
Caption: Workflow for reaction monitoring using Gas Chromatography.
Caption: Workflow for reaction monitoring using ¹H NMR Spectroscopy.
Conclusion
The successful monitoring of reactions involving this compound relies on the selection of an appropriate analytical technique. Gas chromatography and HPLC offer high sensitivity and quantitative accuracy for at-line monitoring, while NMR spectroscopy provides detailed structural information and is ideal for in-situ analysis. For real-time process control, NIR spectroscopy presents a powerful, non-invasive option. The protocols and workflows provided in this document serve as a starting point for developing robust and reliable methods for monitoring your specific chemical transformations.
References
Catalyst Selection for Reactions Involving Methyl 2-ethoxyacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalyst selection in key reactions involving Methyl 2-ethoxyacetate. The information is curated for researchers in organic synthesis, process development, and medicinal chemistry, offering insights into catalyst choice for synthesis, transesterification, and hydrolysis of this versatile alkoxyacetate ester.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the etherification of a glycolate precursor followed by esterification, or via nucleophilic substitution of a haloacetate. A common and reliable method is the Williamson ether synthesis followed by Fischer esterification.
Two-Step Synthesis via Ethoxyacetic Acid
This method involves the preparation of ethoxyacetic acid from chloroacetic acid and sodium ethoxide, followed by an acid-catalyzed esterification with methanol.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl Ethoxyacetate (adapted for this compound)
This protocol is adapted from a reliable procedure for the synthesis of the corresponding ethyl ester and can be modified for the methyl ester by using methanol in the final esterification step.
Step 1: Preparation of Ethoxyacetic Acid [1]
-
In a suitable reaction vessel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution. The reaction is exothermic and may require cooling to maintain a gentle reflux.[1]
-
After the addition is complete, heat the mixture gently for a short period to ensure the reaction goes to completion.[1]
-
Remove the excess alcohol by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude ethoxyacetic acid.
-
The crude acid can be purified by vacuum distillation. A yield of approximately 74% can be expected for the acid.[1]
Step 2: Fischer Esterification to this compound
-
Place the purified ethoxyacetic acid in a round-bottom flask.
-
Add an excess of absolute methanol.
-
Cool the flask in a water bath and bubble dry hydrogen chloride gas through the mixture until saturation.
-
Allow the mixture to stand at room temperature for several hours (e.g., 24 hours) to ensure complete esterification.[1]
-
Neutralize the excess acid by cautiously adding a saturated solution of sodium carbonate.
-
Extract the this compound into an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent.
-
The final product can be purified by fractional distillation.
Catalyst Selection:
-
Etherification: This step is typically not catalytic but is a stoichiometric reaction with a strong base (sodium ethoxide).
-
Esterification: Strong mineral acids are effective catalysts. Dry hydrogen chloride is convenient for laboratory-scale synthesis. Other options include concentrated sulfuric acid or p-toluenesulfonic acid. For industrial processes, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) can be employed to simplify catalyst removal.[2][3]
Transesterification of this compound
Transesterification is a key reaction for modifying the ester group of this compound, for example, by introducing a larger or more complex alcohol moiety. This reaction can be catalyzed by acids, bases, or enzymes.[4]
Acid-Catalyzed Transesterification
Acid catalysts protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by an alcohol.[5]
General Reaction Scheme:
Experimental Protocol: Acid-Catalyzed Transesterification with a Higher Alcohol (Illustrative Example)
This protocol is based on the transesterification of a similar β-keto ester, methyl acetoacetate, with benzyl alcohol, and can be adapted for this compound.
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the desired alcohol (e.g., benzyl alcohol, 1.1 equivalents).[4]
-
Add a suitable solvent, such as toluene.
-
Add the acid catalyst. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be effective.[6] Alternatively, silica-supported boric acid can be used as a heterogeneous catalyst.[4]
-
Heat the reaction mixture to reflux (e.g., 100-110 °C).[4][6]
-
Monitor the reaction progress by a suitable analytical method, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Catalyst Performance Data (Analogous System: Methyl Acetoacetate with Benzyl Alcohol) [4]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SiO₂–H₃BO₃ (50 mg) | Toluene | 100 | 4.5 | 91 |
| SiO₂–H₃BO₃ (50 mg) | Solvent-free | 100 | 4.5 | 95 |
Base-Catalyzed Transesterification
Base catalysts, typically alkoxides, function by deprotonating the alcohol, thereby increasing its nucleophilicity.[5]
General Reaction Scheme:
Experimental Protocol: Base-Catalyzed Transesterification
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the basic catalyst by moisture.
-
In a round-bottom flask, dissolve the base catalyst (e.g., sodium methoxide or sodium ethoxide) in the alcohol to be transesterified (R-OH).
-
Add this compound to the solution.
-
The reaction can often proceed at room temperature or with gentle heating. Monitor the reaction by GC or TLC.
-
Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid or ammonium chloride solution).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Dry the organic phase and purify the product as described for the acid-catalyzed method.
Enzyme-Catalyzed Transesterification
Lipases are effective biocatalysts for transesterification under mild conditions, offering high selectivity.[7]
General Reaction Scheme:
Experimental Protocol: Lipase-Catalyzed Transesterification
-
In a suitable vessel, dissolve this compound and the desired alcohol in a non-polar organic solvent (e.g., hexane or toluene).
-
Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B). The use of an immobilized enzyme simplifies catalyst removal.
-
Agitate the mixture at a controlled temperature (typically 30-60 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product. Further purification may be achieved by chromatography if necessary.
Hydrolysis of this compound
Hydrolysis of the ester functionality of this compound yields ethoxyacetic acid and methanol. This reaction can be catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis
This is the reverse of Fischer esterification and is an equilibrium process.[8]
General Reaction Scheme:
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
In a round-bottom flask, combine this compound with an excess of water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by observing the disappearance of the ester spot on TLC or by GC analysis.
-
Upon reaching equilibrium or completion, cool the reaction mixture.
-
Extract the ethoxyacetic acid with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the product.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is an irreversible process that yields the salt of the carboxylic acid.[9]
General Reaction Scheme:
Experimental Protocol: Base-Catalyzed Hydrolysis [10]
-
Dissolve this compound in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).[10]
-
Heat the mixture under reflux for several hours.[10] A yield of 95% can be achieved in a similar system.[10]
-
Monitor the reaction for the disappearance of the starting ester.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the ethoxyacetic acid.
-
Filter the solid product and wash with cold water.
-
The product can be further purified by recrystallization.
Visualization of Reaction Workflows
References
- 1. scispace.com [scispace.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transesterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. vernier.com [vernier.com]
- 10. Oxidative esterification of ethylene glycol in methanol to form methyl glycolate over supported Au catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Methyl 2-Ethoxyacetate as a Protecting Group in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. While not a direct protecting group reagent itself, methyl 2-ethoxyacetate is a precursor to the 2-ethoxyacetyl (Ea) group , which serves as a valuable, albeit less common, acyl-type protecting group for hydroxyl and amino functionalities. The 2-ethoxyacetyl group offers a distinct profile of stability and reactivity, rendering it a useful tool in the synthetic chemist's arsenal, particularly when navigating complex molecular architectures where orthogonal protection strategies are essential.[1]
This document provides detailed application notes and experimental protocols for the use of the 2-ethoxyacetyl group in chemical synthesis. It is designed to guide researchers, scientists, and drug development professionals in the effective implementation of this protecting group.
Properties and Advantages of the 2-Ethoxyacetyl (Ea) Group
The 2-ethoxyacetyl group belongs to the family of acyl protecting groups. Its key features include:
-
Stability: As an ester or amide, the 2-ethoxyacetyl group is generally stable to acidic conditions, making it compatible with reactions that employ acid catalysts or generate acidic byproducts.
-
Lability to Base: The ester or amide linkage is susceptible to cleavage under basic conditions, allowing for its removal with reagents such as metal hydroxides, carbonates, or ammonia.
-
Orthogonality: The differential stability of the 2-ethoxyacetyl group compared to other common protecting groups (e.g., silyl ethers, benzyl ethers) allows for its selective removal, a crucial aspect of orthogonal protection strategies in the synthesis of complex molecules.[1]
-
Introduction: The 2-ethoxyacetyl group is typically introduced using reactive derivatives of ethoxyacetic acid, such as 2-ethoxyacetyl chloride or ethoxyacetic anhydride.
Application Notes
The 2-ethoxyacetyl group is primarily employed for the protection of primary and secondary alcohols, as well as primary and secondary amines.
Protection of Alcohols
The protection of an alcohol as a 2-ethoxyacetyl ester is a straightforward process that converts the nucleophilic and protic hydroxyl group into a less reactive ester functionality. This protection prevents unwanted side reactions in subsequent synthetic steps, such as oxidations, reductions, or reactions involving strong bases or organometallic reagents.
Protection of Amines
Similarly, primary and secondary amines can be protected as 2-ethoxyacetyl amides. This transformation effectively reduces the nucleophilicity and basicity of the amino group, preventing it from participating in undesired reactions. This is particularly important in peptide synthesis and the synthesis of complex nitrogen-containing molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of alcohols and amines using the 2-ethoxyacetyl group.
Synthesis of 2-Ethoxyacetylating Agents
The successful installation of the 2-ethoxyacetyl group relies on the availability of a suitable acylating agent. Two common precursors are 2-ethoxyacetyl chloride and ethoxyacetic anhydride.
Protocol 1: Synthesis of 2-Ethoxyacetyl Chloride from Ethoxyacetic Acid
This protocol describes the conversion of ethoxyacetic acid to its corresponding acyl chloride using thionyl chloride.
| Step | Procedure |
| 1 | To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethoxyacetic acid (1.0 eq). |
| 2 | Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature under an inert atmosphere (e.g., argon or nitrogen). |
| 3 | Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂). |
| 4 | After completion, carefully distill the excess thionyl chloride. |
| 5 | The crude 2-ethoxyacetyl chloride can be purified by fractional distillation under reduced pressure. |
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.
Protection Protocols
Protocol 2: Protection of a Primary Alcohol using 2-Ethoxyacetyl Chloride
This protocol details the esterification of a primary alcohol.
| Reagent/Parameter | Condition |
| Substrate | Primary Alcohol (1.0 eq) |
| Reagent | 2-Ethoxyacetyl chloride (1.1 - 1.2 eq) |
| Base | Pyridine or Triethylamine (1.5 eq) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Work-up | |
| 1 | Quench the reaction with saturated aqueous sodium bicarbonate solution. |
| 2 | Extract the aqueous layer with the reaction solvent (e.g., DCM). |
| 3 | Wash the combined organic layers with water and brine. |
| 4 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 5 | Purify the crude product by column chromatography on silica gel. |
| Expected Yield | 85 - 95% |
Protocol 3: Protection of a Primary Amine using Ethoxyacetic Anhydride
This protocol describes the amidation of a primary amine.
| Reagent/Parameter | Condition |
| Substrate | Primary Amine (1.0 eq) |
| Reagent | Ethoxyacetic anhydride (1.1 eq) |
| Base | Triethylamine (1.2 eq) or N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4 - 12 hours |
| Work-up | |
| 1 | Dilute the reaction mixture with the reaction solvent. |
| 2 | Wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. |
| 3 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. |
| 4 | The product can be further purified by recrystallization or column chromatography. |
| Expected Yield | 80 - 90% |
Deprotection Protocols
Protocol 4: Deprotection of a 2-Ethoxyacetyl Ester (Alcohol Regeneration)
This protocol outlines the basic hydrolysis of a 2-ethoxyacetyl ester.
| Reagent/Parameter | Condition |
| Substrate | 2-Ethoxyacetyl protected alcohol (1.0 eq) |
| Reagent | Potassium Carbonate (K₂CO₃, 2.0 eq) or Lithium Hydroxide (LiOH, 1.5 eq) |
| Solvent | Methanol/Water mixture (e.g., 4:1) |
| Temperature | Room temperature |
| Reaction Time | 2 - 8 hours |
| Work-up | |
| 1 | Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~7. |
| 2 | Remove the organic solvent under reduced pressure. |
| 3 | Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). |
| 4 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. |
| 5 | Purify the deprotected alcohol by column chromatography if necessary. |
| Expected Yield | 90 - 98% |
Protocol 5: Deprotection of a 2-Ethoxyacetyl Amide (Amine Regeneration)
This protocol describes the cleavage of a 2-ethoxyacetyl amide under basic conditions.
| Reagent/Parameter | Condition |
| Substrate | 2-Ethoxyacetyl protected amine (1.0 eq) |
| Reagent | Aqueous Ammonia (e.g., 7N solution in Methanol) or Sodium Hydroxide (2.0 eq) |
| Solvent | Methanol or Tetrahydrofuran/Water |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 6 - 24 hours |
| Work-up | |
| 1 | Concentrate the reaction mixture under reduced pressure. |
| 2 | Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate). |
| 3 | Extract the aqueous layer multiple times with the organic solvent. |
| 4 | Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. |
| 5 | The resulting amine can be purified by chromatography or distillation. |
| Expected Yield | 75 - 90% |
Data Summary
The following tables summarize the typical reaction conditions for the use of the 2-ethoxyacetyl protecting group.
Table 1: Protection of Alcohols and Amines
| Functional Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | 2-Ethoxyacetyl chloride | Pyridine | DCM | 0 - RT | 2 - 6 | 85 - 95 |
| Secondary Alcohol | 2-Ethoxyacetyl chloride | Pyridine, DMAP (cat.) | DCM | RT | 6 - 12 | 80 - 90 |
| Primary Amine | Ethoxyacetic anhydride | Triethylamine | DCM | 0 - RT | 4 - 12 | 80 - 90 |
| Secondary Amine | 2-Ethoxyacetyl chloride | DIPEA | CH₃CN | RT | 8 - 16 | 75 - 85 |
Table 2: Deprotection of 2-Ethoxyacetyl Group
| Protected Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ester (Alcohol) | K₂CO₃ | MeOH/H₂O | RT | 2 - 8 | 90 - 98 |
| Ester (Alcohol) | LiOH | THF/H₂O | RT | 1 - 4 | 92 - 99 |
| Amide (Amine) | aq. NH₃ | MeOH | RT - 50 | 6 - 24 | 75 - 90 |
| Amide (Amine) | NaOH | THF/H₂O | RT - 60 | 8 - 18 | 70 - 85 |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using the 2-ethoxyacetyl protecting group.
Caption: General workflow for the protection and deprotection of alcohols and amines using the 2-ethoxyacetyl (Ea) group.
Caption: Conceptual diagram illustrating the orthogonal nature of the 2-ethoxyacetyl (Ea) protecting group in a multi-step synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-ethoxyacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-ethoxyacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the Williamson ether synthesis from sodium ethoxide and methyl chloroacetate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Ensure the reaction is allowed to proceed for a sufficient amount of time, typically 1-8 hours, at a temperature between 50-100°C.[1] Consider using microwave-enhanced technology to reduce reaction times. |
| Steric hindrance: The SN2 reaction is sensitive to steric bulk. | While sodium ethoxide and methyl chloroacetate are not excessively bulky, ensure that no other bulky reagents are unnecessarily introduced. | |
| Inappropriate solvent: Protic or apolar solvents can slow down the reaction rate. | Use polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the reactivity of the nucleophile.[1] | |
| Presence of Alkene Impurity | E2 Elimination Side Reaction: The ethoxide ion is a strong base and can promote the elimination of HCl from methyl chloroacetate, especially at higher temperatures.[1] | Maintain a controlled reaction temperature, as lower temperatures generally favor the SN2 reaction over E2 elimination. |
| Presence of Ethyl 2-ethoxyacetate | Transesterification: If ethanol is used as a solvent or is present as an impurity, it can react with the methyl ester of the product or starting material. | Use a dry, aprotic solvent instead of ethanol. If ethanol must be used, minimize the reaction time and temperature to reduce the extent of transesterification. |
| Presence of Sodium 2-ethoxyacetate | Hydrolysis of the ester: The ester can be hydrolyzed back to the carboxylate salt under basic conditions, especially in the presence of water. | Ensure all reagents and glassware are thoroughly dried before use to minimize water content in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis. This is a bimolecular nucleophilic substitution (SN2) reaction where sodium ethoxide acts as the nucleophile, attacking the electrophilic carbon of methyl chloroacetate and displacing the chloride leaving group.[1]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reaction is the base-catalyzed E2 elimination of hydrogen chloride from methyl chloroacetate, which is promoted by the strongly basic sodium ethoxide.[1] Other potential side reactions include transesterification if ethanol is present, leading to the formation of Ethyl 2-ethoxyacetate, and hydrolysis of the ester group to the corresponding carboxylate if water is present in the reaction mixture.
Q3: How can I minimize the formation of the elimination byproduct?
A3: To favor the desired SN2 reaction over E2 elimination, it is crucial to control the reaction temperature.[1] Lower temperatures generally suppress the elimination pathway. Since neither the nucleophile (ethoxide) nor the substrate (methyl chloroacetate) are particularly sterically hindered, temperature control is the most critical factor.
Q4: What is the role of the solvent in this synthesis?
A4: The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents like acetonitrile or DMF are recommended as they effectively solvate the sodium cation, leaving a more "naked" and highly reactive ethoxide anion to participate in the SN2 reaction.[1] Protic solvents, such as ethanol, can solvate the nucleophile, reducing its reactivity and potentially participating in side reactions like transesterification.
Q5: How can I purify the final product, this compound?
A5: After the reaction is complete, a typical workup involves quenching the reaction, followed by extraction and distillation. The crude product can be washed with water to remove any remaining salts and water-soluble impurities. Fractional distillation is then used to separate the desired this compound from any unreacted starting materials and side products.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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Sodium metal
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Anhydrous ethanol
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Methyl chloroacetate
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Anhydrous diethyl ether (or another suitable aprotic solvent)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Stirring and heating apparatus
Procedure:
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol in a stoichiometric amount. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.
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Reaction Setup: If ethanol was used to prepare the sodium ethoxide, it is advisable to remove it under reduced pressure and replace it with a dry, aprotic solvent like DMF or acetonitrile to minimize side reactions.
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Addition of Methyl Chloroacetate: Cool the sodium ethoxide solution in an ice bath. Slowly add methyl chloroacetate dropwise to the stirred solution. Maintain the temperature below room temperature during the addition to control the exothermic reaction and minimize elimination.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours (1-8 hours, monitor by TLC or GC for completion).[1]
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Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable organic solvent).
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Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.
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Final Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Process Diagrams
Caption: Reaction pathways and troubleshooting logic for this compound synthesis.
References
troubleshooting low yield in Methyl 2-ethoxyacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the synthesis of Methyl 2-ethoxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and practical synthesis of this compound is a two-step process:
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Williamson Ether Synthesis: This step forms the ether linkage by reacting an ethoxide source with a haloacetate. A typical method involves the reaction of sodium ethoxide with chloroacetic acid to produce ethoxyacetic acid.[1]
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Fischer Esterification: The resulting ethoxyacetic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.[1]
Q2: What are the most common causes of low yield in this reaction?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
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Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid and alcohol, shifting the equilibrium of the Fischer esterification reaction and reducing the yield.[2]
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Incomplete Williamson Ether Synthesis: If the initial formation of ethoxyacetic acid is not efficient, the overall yield of the final ester will be low.
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Side Reactions: Competing reactions, such as elimination in the Williamson ether synthesis, can consume reactants and lower the yield of the desired product.
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Catalyst Issues: An insufficient amount of catalyst, or a catalyst that has lost its activity, will result in a slow or incomplete Fischer esterification.
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Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that can significantly impact the yield.
Q3: How can I minimize the impact of water on the Fischer esterification step?
A3: To mitigate the effects of water and drive the equilibrium towards the ester product, you can:
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Use anhydrous reagents and solvents.
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Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[3]
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Use a large excess of the alcohol (methanol) to shift the equilibrium towards the product side.[3]
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Add a dehydrating agent, such as molecular sieves, to the reaction mixture.[3]
Q4: What are potential side reactions in the Williamson ether synthesis step, and how can they be avoided?
A4: The primary side reaction in the Williamson ether synthesis is E2 elimination, which competes with the desired SN2 substitution. This is more likely to occur with secondary or tertiary alkyl halides. To favor the desired ether formation, it is crucial to use a primary alkyl halide (in this case, chloroacetic acid is a suitable substrate).[4] Using a sterically hindered base can also promote elimination.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may lead to low yields and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials | 1. Inefficient Williamson Ether Synthesis: Incomplete formation of ethoxyacetic acid. | - Ensure the complete dissolution of sodium in absolute ethanol to form sodium ethoxide.[1] - Add the chloroacetic acid solution slowly to the sodium ethoxide solution to control the reaction temperature.[1] |
| 2. Equilibrium Limitation in Fischer Esterification: The reaction has reached equilibrium with a significant amount of unreacted ethoxyacetic acid. | - Use a large excess of methanol (e.g., 3-5 equivalents).[3] - Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3] | |
| 3. Inactive or Insufficient Acid Catalyst: The catalyst is not effectively promoting the esterification. | - Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). - Ensure the correct catalytic amount is used (typically 1-5 mol%). | |
| Presence of significant byproducts | 1. Elimination in Williamson Ether Synthesis: Formation of unsaturated compounds instead of the ether. | - While less of a concern with chloroacetic acid, ensure the reaction temperature is not excessively high. |
| 2. Self-condensation of Chloroacetic Acid: Possible under basic conditions. | - Maintain a controlled addition of chloroacetic acid to the ethoxide solution.[1] | |
| Difficulty in product isolation | 1. Emulsion formation during workup: Can lead to loss of product. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| 2. Incomplete extraction: The product remains in the aqueous layer. | - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether).[1] | |
| 3. Loss during distillation: The product is volatile and can be lost if not handled carefully. | - Use a rotary evaporator under reduced pressure and controlled temperature for solvent removal. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield of this compound during the Fischer esterification of ethoxyacetic acid with methanol, catalyzed by sulfuric acid. This data is based on general principles of esterification and is intended for guidance.
| Experiment | Temperature (°C) | Reaction Time (h) | Methanol (equivalents) | Catalyst (mol%) | Yield (%) |
| 1 | 65 | 4 | 3 | 2 | 75 |
| 2 | 65 | 8 | 3 | 2 | 85 |
| 3 | 80 | 4 | 3 | 2 | 88 |
| 4 | 65 | 4 | 5 | 2 | 82 |
| 5 | 65 | 4 | 3 | 5 | 80 |
Experimental Protocols
Protocol 1: Synthesis of Ethoxyacetic Acid (Williamson Ether Synthesis)
This protocol is adapted from a procedure for ethyl ethoxyacetate in Organic Syntheses.[1]
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Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, add 69 g (3 gram atoms) of metallic sodium to 1250 mL of absolute ethanol. The addition should be rapid enough to maintain a gentle reflux.[1]
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Reaction: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute ethanol in portions.[1]
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Heating: After the addition is complete, gently heat the mixture for 10 minutes.[1]
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Workup:
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Purification:
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol is an adaptation for the methyl ester based on the Organic Syntheses procedure for the ethyl ester.[1]
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Reaction Setup: In an Erlenmeyer flask, place approximately 1.2 moles of the prepared ethoxyacetic acid and 3 to 4 moles of absolute methanol.
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Catalyst Addition: Cool the flask in a water bath and bubble dry hydrogen chloride gas through the mixture until it is saturated. Alternatively, add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).[1]
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Reaction Time: Allow the mixture to stand at room temperature for at least 24 hours to reach equilibrium, or reflux for 4-8 hours.[5]
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Workup:
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Cool the solution and cautiously add a saturated solution of sodium carbonate with stirring until the mixture is faintly alkaline. Avoid an excess of sodium carbonate as it can lower the yield.[1]
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Extract the ester with four portions of diethyl ether.[1]
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Dry the combined ether extracts with anhydrous potassium carbonate.[1]
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Purification:
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The relationship between key parameters and ester yield.
References
Technical Support Center: Synthesis of Methyl 2-ethoxyacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of Methyl 2-ethoxyacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step process. The first step is a Williamson ether synthesis to produce ethoxyacetic acid from sodium ethoxide and chloroacetic acid. The second step is a Fischer esterification of the resulting ethoxyacetic acid with methanol in the presence of an acid catalyst to yield this compound.[1]
Q2: What are the key reagents and solvents required?
The key reagents are chloroacetic acid, sodium metal (to prepare sodium ethoxide), absolute ethanol, methanol, and a strong acid catalyst like sulfuric acid. Diethyl ether or ethyl acetate can be used for extraction, and anhydrous sodium sulfate or magnesium sulfate for drying.
Q3: What is the typical reaction time and temperature for the esterification step?
The esterification reaction is typically refluxed for 6-8 hours at the boiling point of methanol (around 65-70°C).[2] Reaction progress should be monitored using Thin-Layer Chromatography (TLC).
Q4: How can I purify the final product?
After the reaction workup, which involves neutralization and extraction, the crude product is typically purified by fractional distillation under reduced pressure to obtain pure this compound.[3][4]
Troubleshooting Guide
Problem 1: Low yield of this compound.
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Q: My final yield is significantly lower than expected. What are the potential causes?
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Q: How can I improve the yield?
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A: To drive the equilibrium towards the product, you can use a large excess of methanol, which also serves as the solvent.[2][5] Additionally, removing water as it forms is crucial. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][5] Ensure you are using a sufficient amount of acid catalyst.
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Problem 2: Presence of impurities in the final product.
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Q: My NMR spectrum shows unexpected peaks. What are the likely impurities?
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A: Common impurities can include unreacted ethoxyacetic acid, residual methanol, or byproducts from side reactions. If the reaction temperature was too high, ether cleavage of the ethoxy group might occur, though this is less common under typical esterification conditions.[2]
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Q: How can I minimize the formation of these impurities?
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A: Ensure the initial ethoxyacetic acid is pure before starting the esterification. Monitor the reaction by TLC to ensure it goes to completion. Careful control of the reaction temperature is also important. Thorough purification by fractional distillation is key to removing volatile impurities and unreacted starting materials.
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Problem 3: Difficulties during the workup and isolation.
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Q: I am observing an emulsion during the extraction process. How can I resolve this?
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A: Emulsions can sometimes form during the aqueous workup. To break the emulsion, try adding a saturated solution of sodium chloride (brine).[2]
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Q: I seem to be losing a lot of product during purification. Any tips?
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A: Ensure that the neutralization of the acid catalyst is complete before extraction. When performing the distillation, make sure your apparatus is well-sealed to maintain a stable vacuum. Collecting fractions carefully based on the boiling point of this compound is crucial for good recovery.
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Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis (Esterification Step)
| Parameter | Optimized Value | Rationale |
| Reactant Ratio (Methanol:Ethoxyacetic Acid) | 5:1 to 10:1 molar ratio | Using a large excess of methanol shifts the reaction equilibrium towards the product side.[2] |
| Catalyst | Concentrated Sulfuric Acid | A strong acid catalyst is required for efficient esterification. |
| Catalyst Concentration | 1-2% (v/v) relative to methanol | A catalytic amount is sufficient; excess can lead to side reactions. |
| Temperature | 65-70 °C (Reflux) | The reaction is typically carried out at the boiling point of the alcohol.[2] |
| Reaction Time | 6-8 hours | Should be monitored by TLC to ensure completion. |
| Water Removal | Molecular Sieves (3Å or 4Å) | Actively removes the water byproduct, driving the reaction forward.[5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction (equilibrium) - Presence of water - Insufficient catalyst | - Increase excess of methanol - Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap - Ensure adequate catalyst concentration |
| Dark Brown/Black Reaction Mixture | - Polymerization or side reactions | - Use milder reaction conditions (e.g., lower temperature) - Ensure the reaction is not overheated |
| Product Contaminated with Starting Acid | - Incomplete reaction - Insufficient heating/reaction time | - Increase reaction time and monitor by TLC - Ensure gentle reflux is maintained |
| Emulsion During Workup | - Formation of finely dispersed droplets | - Add saturated brine solution to break the emulsion[2] |
Experimental Protocols
1. Synthesis of Ethoxyacetic Acid (Williamson Ether Synthesis)
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Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. While stirring, slowly add a solution of chloroacetic acid in absolute ethanol.[1] After the addition is complete, heat the mixture to reflux for 1-2 hours. Cool the reaction mixture, remove the excess alcohol by distillation, and add water to dissolve the sodium ethoxyacetate. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the ethoxyacetic acid. The crude acid can be purified by distillation.
2. Synthesis of this compound (Fischer Esterification)
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Procedure: In a round-bottom flask equipped with a reflux condenser and a drying tube (or Dean-Stark trap), dissolve the purified ethoxyacetic acid in an excess of methanol.[2] Carefully add a catalytic amount of concentrated sulfuric acid while stirring. Heat the mixture to a gentle reflux (65-70°C) for 6-8 hours. Monitor the reaction progress by TLC. After completion, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.[2]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
purification techniques for Methyl 2-ethoxyacetate from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-ethoxyacetate from crude reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture prepared by Fischer esterification?
A1: The most common impurities include unreacted starting materials and byproducts of the reaction. These are typically:
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Ethoxyacetic acid: Unreacted starting material.
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Methanol: Unreacted alcohol, often used in excess to drive the reaction equilibrium.[1]
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Water: A byproduct of the esterification reaction.[1]
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Acid catalyst: Typically a strong acid like sulfuric acid used to catalyze the reaction.[1][2]
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Side products: Although less common under controlled conditions, side products like dialkyl ethers can form at high temperatures.
Q2: What are the primary techniques for purifying crude this compound?
A2: The three main techniques for purifying this compound are:
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Liquid-Liquid Extraction: To remove water-soluble impurities like the acid catalyst, excess methanol, and unreacted ethoxyacetic acid.
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Fractional Distillation: To separate the this compound from components with significantly different boiling points, such as residual methanol and the less volatile ethoxyacetic acid.[3][4]
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Column Chromatography: To achieve high purity by separating the target compound from closely related impurities based on polarity.[5][6][7]
Q3: What is the boiling point of this compound and its common impurities?
A3: The boiling points are crucial for purification by distillation:
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[16] By spotting the crude mixture and the collected fractions on a TLC plate, you can visualize the separation of the desired ester from impurities. The final purity can be confirmed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion formation during washing | - Vigorous shaking of the separatory funnel.- High concentration of acidic or basic impurities reacting to form salts that act as surfactants. | - Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite. |
| Poor separation of layers | - The densities of the organic and aqueous layers are too similar. | - Add brine to the aqueous layer to increase its density.- Add more of the organic solvent to decrease the density of the organic layer. |
| Product loss into the aqueous layer | - this compound has some solubility in water.[17] | - Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent.- Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the ester in the aqueous phase. |
| Acidic impurities remain after washing | - Insufficient amount or concentration of the basic wash solution (e.g., sodium bicarbonate).- Incomplete reaction of the base with the acid. | - Use a saturated solution of sodium bicarbonate.- Ensure thorough mixing of the layers to allow for complete neutralization.- Check the pH of the aqueous layer after washing to ensure it is basic. |
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor separation of components (co-distillation) | - Inefficient distillation column.- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Heat the distillation flask slowly and maintain a slow, steady distillation rate (1-2 drops per second).- Insulate the distillation column to maintain a proper temperature gradient. |
| Bumping or uneven boiling | - Lack of boiling chips or a stir bar.- Heating the flask too strongly. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gently and evenly using a heating mantle. |
| Product decomposition | - Overheating the distillation flask.- Presence of acidic or basic impurities. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure all acidic and basic impurities are removed by thorough extraction before distillation. |
| Low yield of purified product | - Incomplete condensation of the vapor.- Hold-up in the distillation column. | - Ensure a steady flow of cold water through the condenser.- Use a smaller distillation apparatus for smaller scale purifications to minimize hold-up. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC and column | - Inappropriate solvent system (mobile phase). | - Optimize the solvent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4.- Use a solvent gradient (gradually increasing the polarity of the eluent) for complex mixtures. |
| Cracking or channeling of the silica gel bed | - Improper packing of the column. | - Pack the column carefully as a slurry to ensure a homogenous bed. Avoid trapping air bubbles.- Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent. |
| Streaking of compounds on the column | - The sample is too concentrated or insoluble in the mobile phase.- The compound is too polar for the chosen solvent system. | - Dissolve the crude sample in a minimal amount of the mobile phase before loading it onto the column.- Use a more polar solvent system to improve the solubility and elution of polar compounds. |
| Product elutes with impurities | - The column is overloaded with the crude mixture. | - Use a larger column with more stationary phase for larger amounts of crude product. A general rule is to use 30-100 times the weight of silica gel to the weight of the crude mixture. |
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 118.13[18] | ~145 (estimated) | Slightly soluble |
| Methanol | 32.04[8] | 64.7[8][9][10][11][12] | Miscible[8] |
| Ethoxyacetic acid | 104.10[13] | 206-208[13][14][15] | Soluble |
| Water | 18.02 | 100 | - |
Table 2: Comparison of Purification Techniques for Simple Esters (Representative Data)
Disclaimer: The following data is representative for the purification of simple esters and may not be fully representative of this compound. Actual results may vary based on the specific reaction conditions and the nature of the impurities.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 90-95% | 85-95% | - Removes bulk of water-soluble impurities.- Fast and simple procedure. | - May not remove non-polar impurities.- Risk of emulsion formation.- Potential for product loss due to solubility in the aqueous phase. |
| Fractional Distillation | >98% | 70-90% | - Effective for separating compounds with different boiling points.- Can achieve high purity. | - Can be time-consuming.- Potential for product decomposition at high temperatures.- Not effective for separating compounds with similar boiling points. |
| Column Chromatography | >99% | 60-85% | - Can separate complex mixtures and isomers.- Capable of achieving very high purity. | - Requires larger volumes of solvent.- Can be a slow process.- Product loss on the column is possible. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate (typically 2-3 volumes of the crude mixture).
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and unreacted ethoxyacetic acid. Add the bicarbonate solution, gently swirl the funnel, and then invert it, venting frequently to release the pressure from the evolved CO2. Repeat the washing until no more gas evolves.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts.
-
Separate the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Transfer the partially purified ester (from the liquid-liquid extraction step) into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Collect the fractions based on their boiling points.
-
The first fraction will likely be residual methanol (boiling point ~65 °C).
-
The temperature should then rise and stabilize at the boiling point of this compound. Collect this fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature starts to rise again or when only a small amount of residue is left in the distillation flask.
-
Protocol 3: Purification by Column Chromatography
-
Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Prepare the sample: Dissolve the crude or partially purified this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. The polarity of the solvent can be gradually increased (e.g., starting with hexane and gradually adding ethyl acetate). The appropriate solvent system should be determined beforehand by TLC analysis.
-
Collect the fractions in separate test tubes.
-
Analyze the fractions by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. flinnsci.com [flinnsci.com]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Khan Academy [khanacademy.org]
- 8. Methanol - Wikipedia [en.wikipedia.org]
- 9. proprep.com [proprep.com]
- 10. Methanol Solvent Properties [macro.lsu.edu]
- 11. ck12.org [ck12.org]
- 12. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 13. Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethoxyacetic acid | 627-03-2 [chemicalbook.com]
- 15. 乙氧基乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Methyl acetate - Wikipedia [en.wikipedia.org]
- 18. This compound | C5H10O3 | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying byproducts in Methyl 2-ethoxyacetate synthesis by GC-MS
Technical Support Center: Methyl 2-ethoxyacetate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering byproducts during the synthesis of this compound, with a focus on identification using Gas Chromatography-Mass Spectrometry (GC-MS). The information is primarily based on the widely used Williamson ether synthesis methodology.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed in the Williamson ether synthesis of this compound?
A1: The synthesis of this compound, typically via the reaction of an ethoxide source with methyl chloroacetate, is an S(_N)2 reaction.[1] However, side reactions can occur.[1] Common byproducts often stem from competing reactions, impurities, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Methyl chloroacetate and residual ethanol (if used to generate sodium ethoxide).
-
Transesterification Product: Ethyl 2-ethoxyacetate, if excess ethanol is present and reacts with the product.
-
Hydrolysis Product: 2-ethoxyacetic acid (or its salt), if water is present in the reaction mixture, which can hydrolyze the ester.
-
Self-Condensation Product: Methyl 3-chloro-2-methoxy-3-oxopropanoate, resulting from the self-condensation of methyl chloroacetate under basic conditions.
-
Diethyl Ether: Formed if any ethyl halide is present as an impurity and reacts with the ethoxide.
Q2: My GC-MS analysis shows an unexpected peak with a molecular ion (M+) of m/z 132. What could it be?
A2: A peak with a molecular weight of 132 g/mol likely corresponds to Ethyl 2-ethoxyacetate (C₆H₁₂O₃) . This is a common byproduct formed through transesterification, especially if ethanol was used as the solvent or to prepare the sodium ethoxide and was not completely removed. The reaction mixture becomes basic enough to catalyze the exchange of the methyl ester group for an ethyl ester group.
Q3: I have a significant peak corresponding to an unreacted starting material. How can I improve the reaction yield?
A3: Low conversion of starting materials is a frequent issue in Williamson ether synthesis, which can result in poor yields.[1] To improve the reaction outcome, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time, typically ranging from 1 to 8 hours at 50-100 °C.[1] Insufficient heating or time will lead to an incomplete reaction.
-
Purity of Reagents: Use anhydrous solvents and ensure your sodium ethoxide is not degraded. The presence of water can consume the alkoxide and lead to hydrolysis byproducts.
-
Stoichiometry: A slight excess of the sodium ethoxide nucleophile can help drive the reaction to completion.
-
Phase Transfer Catalyst: For reactions with solubility issues, a phase transfer catalyst like tetrabutylammonium bromide can be used to increase the solubility of the alkoxide and enhance the reaction rate.[1]
Q4: How can I use the mass spectrum fragmentation pattern to confirm the identity of my main product, this compound (MW 118.13)?
A4: The mass spectrum of this compound will show characteristic fragments. The molecular ion peak [M]⁺ should be visible at m/z 118. Key fragmentation patterns for esters involve cleavage at the C-O bonds adjacent to the carbonyl group. Expect to see major fragments at:
-
m/z 87: Loss of the methoxy group (•OCH₃), corresponding to the [CH₃CH₂OCH₂CO]⁺ ion.
-
m/z 73: Alpha-cleavage resulting in the [CH₂COOCH₃]⁺ ion.
-
m/z 59: Corresponding to the methoxycarbonyl ion [COOCH₃]⁺.
-
m/z 45: Corresponding to the ethoxy ion [CH₃CH₂O]⁺.
Comparing your experimental spectrum to a library spectrum from a database like NIST can provide further confirmation.[2]
Table of Potential Byproducts and Their GC-MS Signatures
The following table summarizes potential byproducts, their properties, and expected mass spectral fragments to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Formation Route | Key MS Fragments (m/z) |
| This compound (Product) | C₅H₁₀O₃ | 118.13 | Target Synthesis | 118 (M+) , 87, 73, 59, 45 |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | Unreacted Starting Material | 108/110 (M+, ~3:1 ratio) , 77, 59, 49 |
| Ethanol | C₂H₆O | 46.07 | Unreacted Starting Material / Solvent | 46 (M+) , 45, 31 |
| Ethyl 2-ethoxyacetate | C₆H₁₂O₃ | 132.16 | Transesterification of Product | 132 (M+) , 103, 87, 73, 45 |
| 2-Ethoxyacetic Acid | C₄H₈O₃ | 104.10 | Hydrolysis of Ester | 104 (M+) , 59, 45 |
| Diethyl Ether | C₄H₁₀O | 74.12 | Side reaction with ethyl halide impurity | 74 (M+) , 59, 45, 29 |
Note: The presence and ratio of byproducts are highly dependent on specific reaction conditions such as temperature, reaction time, and purity of reagents.
Detailed Experimental Protocol
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a representative lab-scale synthesis.
Materials:
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Methyl Chloroacetate
-
Anhydrous Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-neck flask under a nitrogen atmosphere, add 100 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1 equivalent) to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add methyl chloroacetate (1 equivalent) dropwise from the addition funnel over 30 minutes with continuous stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78 °C) for 3-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold deionized water. Transfer the solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them once with 50 mL of water, followed by one wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, purify the crude product by fractional distillation under reduced pressure.
GC-MS Sample Preparation:
-
Dilute a small sample of the crude or purified product (e.g., 10 µL) in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mL) in a GC vial.
-
Analyze using a GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
Byproduct Identification Workflow
The following diagram illustrates a logical workflow for identifying an unknown peak in your GC chromatogram during the analysis of a this compound synthesis reaction.
Caption: Workflow for identifying unknown byproducts using GC-MS data.
References
Technical Support Center: Degradation Pathways of Methyl 2-ethoxyacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-ethoxyacetate. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical experimental conditions?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition. The predominant pathway is highly dependent on the specific reaction conditions such as pH, temperature, presence of oxidizing agents, and exposure to light.
-
Hydrolysis: The ester linkage in this compound is prone to hydrolysis, especially in the presence of acid or base catalysts, yielding 2-ethoxyacetic acid and methanol. This reaction is accelerated at non-neutral pH and elevated temperatures.
-
Oxidation: The ether linkage and the methylene group adjacent to the ether oxygen are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as impurities in solvents, or intentionally added oxidizing agents. This can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and carboxylic acids.
-
Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. This process can lead to the formation of a complex mixture of smaller molecules through various radical and concerted reactions.
Q2: I am observing unexpected peaks in my HPLC/GC analysis of a sample containing this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram are often indicative of degradation or impurities. Consider the following possibilities:
-
Degradation Products: Your experimental or storage conditions may be causing the degradation of this compound. Review the pH, temperature, and potential for oxidative stress in your protocol.
-
Impurities in Starting Material: The initial lot of this compound may contain impurities from its synthesis.
-
Solvent Impurities: Solvents can contain impurities, such as peroxides in ethers like THF or acidic impurities, which can induce degradation.
-
Excipient Interactions: If you are working with a formulation, this compound may be reacting with one or more of the excipients.
Q3: How can I minimize the degradation of this compound in my formulations?
A3: To enhance the stability of this compound, consider the following strategies:
-
pH Control: Maintain the pH of your formulation in the neutral range (pH 6-7.5) to minimize acid- and base-catalyzed hydrolysis.
-
Temperature Control: Store samples and formulations at recommended temperatures, typically refrigerated (2-8°C), and avoid excessive heat during processing.
-
Inert Atmosphere: For oxygen-sensitive formulations, processing and packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Light Protection: Store samples in light-resistant containers to prevent photolytic degradation.
-
Excipient Compatibility: Conduct thorough compatibility studies with all excipients to identify and avoid interactions that could accelerate degradation.[1][2][3]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Measure and adjust the pH of the solution to a neutral range. - Prepare solutions fresh before use. - Store solutions at low temperatures (2-8°C). |
| Oxidation | - Use de-gassed solvents for solution preparation. - Purge the solution and headspace of the container with an inert gas (e.g., nitrogen). - Avoid using solvents known to form peroxides (e.g., aged THF or diethyl ether). |
| Incompatible Solvent | - Ensure the solvent is of high purity and does not contain acidic or basic impurities. - Evaluate the stability of this compound in different solvents to find the most suitable one. |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Steps |
| Variable Storage Conditions | - Ensure that all stability chambers are properly calibrated and maintained at the set temperature and humidity. - Monitor storage conditions continuously. |
| Inadequate Analytical Method | - Verify that the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[4][5] - Perform forced degradation studies to confirm that all major degradation products are resolved from the parent peak.[6] |
| Sample Preparation Inconsistency | - Standardize the sample preparation procedure, including solvent type, concentration, and handling time. |
| Container/Closure Interactions | - Investigate potential interactions between the sample and the storage container or closure that may be catalyzing degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hot air oven
-
Photostability chamber
-
HPLC or GC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a known concentration. Heat the solution at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 N HCl and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at a temperature below its boiling point (e.g., 80°C) for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the solution.
Analysis: Analyze all stressed samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS, or GC-MS) to separate and identify the degradation products.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Products | Analytical Technique for Identification |
| Hydrolysis | 2-Ethoxyacetic acid, Methanol | GC-MS, LC-MS |
| Oxidation | 2-Ethoxyacetaldehyde, Formic acid, Acetic acid | GC-MS, LC-MS with derivatization |
| Thermal Degradation | Complex mixture of smaller molecules (e.g., ethanol, acetaldehyde, carbon dioxide) | Pyrolysis-GC-MS |
Visualizations
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 3. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
preventing byproduct formation in ethoxyacetylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in ethoxyacetylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the ethoxyacetylation of primary amines?
A1: The most common byproduct is the di-ethoxyacetylated amine, where both hydrogens on the primary amine are substituted. Other potential byproducts include unreacted starting material and residual ethoxyacetic acid from the hydrolysis of the acylating agent.
Q2: I am observing a significant amount of di-ethoxyacetylated product. What is the likely cause?
A2: The formation of the di-ethoxyacetylated product is often a result of the mono-ethoxyacetylated amine being deprotonated under the reaction conditions, rendering it nucleophilic and susceptible to a second ethoxyacetylation.[1][2] Key contributing factors can include the stoichiometry of reactants, the strength and amount of base used, reaction temperature, and the rate of addition of the ethoxyacetylating agent.
Q3: My reaction with an alcohol substrate is giving a low yield of the desired ethoxyacetylated product. What could be the issue?
A3: Low yields in the ethoxyacetylation of alcohols can be due to several factors. One common issue is incomplete reaction, which can be caused by insufficient reaction time, low temperature, or a deactivated acylating agent. Another possibility is the occurrence of side reactions like transesterification if an ester is used as the acylating agent in the presence of a basic or acidic catalyst.[3][4]
Q4: How can I remove unreacted ethoxyacetic acid from my reaction mixture during work-up?
A4: Ethoxyacetic acid can be effectively removed by performing an aqueous wash with a mild base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Q5: What analytical techniques are suitable for detecting and quantifying byproducts in my ethoxyacetylation reaction?
A5: Several analytical techniques can be employed to identify and quantify byproducts. Gas chromatography-mass spectrometry (GC-MS) is excellent for identifying volatile byproducts.[5][6][7] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a versatile technique for analyzing a wider range of compounds, including less volatile products and for monitoring reaction progress.[5][7][8]
Troubleshooting Guides
Issue 1: Formation of Di-ethoxyacetylated Byproduct in Primary Amine Reactions
Symptoms:
-
Presence of a second, higher molecular weight product in analytical data (GC-MS, LC-MS).
-
Lower than expected yield of the desired mono-ethoxyacetylated product.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the ethoxyacetylating agent. | Reduces the likelihood of the mono-acylated product reacting further. |
| Strong Base | Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA). Avoid strong bases like NaOH or alkoxides.[1] | Minimizes deprotonation of the product, thus preventing the second acylation. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Decreases the rate of the second acylation reaction, which often has a higher activation energy.[9][10] |
| Rapid Addition of Acylating Agent | Add the ethoxyacetylating agent (e.g., ethoxyacetyl chloride) dropwise to the solution of the amine and base. | Maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic primary amine. |
Issue 2: Low Yield and/or Transesterification in Alcohol Ethoxyacetylation
Symptoms:
-
Low isolated yield of the desired ethoxyacetylated alcohol.
-
Presence of an unexpected ester byproduct, particularly if using an ester as the acylating agent.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Acylating Agent | Use a more reactive acylating agent like ethoxyacetyl chloride instead of an ethyl ethoxyacetate. | Drives the reaction to completion more efficiently. |
| Presence of a Catalyst for Transesterification | If using an ester as the acylating agent, avoid strong acid or base catalysts which can promote transesterification.[3][4] | Prevents the exchange of the alkoxy group and formation of undesired ester byproducts. |
| Incomplete Reaction | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or HPLC. | Ensures the starting alcohol is fully consumed. |
| Hydrolysis of Acylating Agent | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents the conversion of the acylating agent to ethoxyacetic acid.[11][12] |
Experimental Protocols
Protocol 1: Minimizing Di-ethoxyacetylation of a Primary Amine
This protocol outlines a general procedure for the selective mono-ethoxyacetylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Ethoxyacetyl chloride (0.9 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine and triethylamine in anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethoxyacetyl chloride dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ethoxyacetylation of an Alcohol
This protocol provides a general method for the ethoxyacetylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Ethoxyacetyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous diethyl ether
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol in anhydrous diethyl ether.
-
Add pyridine to the solution and cool to 0 °C.
-
Add ethoxyacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product via flash chromatography.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. who.int [who.int]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Reaction Selectivity with Methyl 2-ethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing Methyl 2-ethoxyacetate as a solvent to potentially improve the selectivity of chemical reactions. While specific documented examples are limited, this guide offers troubleshooting strategies and frequently asked questions based on established principles of solvent effects in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties as a solvent?
This compound is an ester with the formula C5H10O3.[1] It is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons. Its ether and ester functionalities allow it to dissolve a range of polar and nonpolar compounds.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C5H10O3 | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| Boiling Point | 144-145 °C | |
| Density | 1.009 g/mL | |
| Polarity | Polar aprotic |
Q2: How can a polar aprotic solvent like this compound influence reaction selectivity?
Solvents can significantly impact the energy of transition states leading to different products. By stabilizing or destabilizing these transition states to varying degrees, a solvent can influence the kinetic favorability of one reaction pathway over another, thereby enhancing selectivity. For instance, polar aprotic solvents can:
-
Stabilize charged intermediates or transition states: This can accelerate reactions proceeding through such species.
-
Influence the conformation of reactants and catalysts: The solvent can interact with substrates and catalysts, altering their three-dimensional arrangement and favoring the formation of a specific stereoisomer.
-
Affect the aggregation state of reagents: The solubility and aggregation of organometallic reagents, for example, can be highly solvent-dependent, which in turn affects their reactivity and selectivity.
Q3: In what types of reactions could this compound potentially improve selectivity?
Based on its properties, this compound could be explored as a solvent in reactions where selectivity is sensitive to solvent polarity and coordinating ability, such as:
-
Diastereoselective reactions: Aldol reactions, Michael additions, and Diels-Alder reactions where the formation of one diastereomer over another is desired.
-
Enantioselective reactions: Reactions employing chiral catalysts or auxiliaries, where the solvent can influence the chiral environment and enhance the enantiomeric excess (e.e.).
-
Regioselective reactions: Reactions where a reactant can react at multiple sites, and the solvent can influence the preference for one site over others.
Q4: What are the primary safety considerations when working with this compound?
This compound is harmful if swallowed.[1] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in an Aldol Reaction
Symptoms:
-
Formation of a nearly 1:1 mixture of syn- and anti-aldol adducts.
-
Inconsistent diastereomeric ratios between batches.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Transition State Stabilization | The polarity of this compound may not be ideal for differentiating the energies of the cyclic (leading to syn) and open (leading to anti) transition states. Action: Try adding a co-solvent to fine-tune the polarity. For example, a small amount of a nonpolar solvent like toluene could favor a more organized, cyclic transition state. |
| Lewis Acid/Base Incompatibility | The coordinating ability of the ether and ester groups in this compound might interfere with the Lewis acid or base used to generate the enolate. Action: Screen different Lewis acids (e.g., TiCl4, BF3·OEt2) or bases (e.g., LDA, LiHMDS) to find one that is less sensitive to the solvent. |
| Temperature Effects | The reaction may be run at a temperature where the energy difference between the two diastereomeric transition states is minimal. Action: Perform the reaction at a lower temperature (e.g., -78 °C) to amplify the energetic preference for one transition state. |
Issue 2: Poor Enantioselectivity in a Chiral Catalyst-Mediated Reaction
Symptoms:
-
Low enantiomeric excess (e.e.) of the desired product.
-
Formation of a nearly racemic mixture.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Solvent Interference with Catalyst-Substrate Complex | This compound might be coordinating to the chiral catalyst, disrupting the formation of the well-defined catalyst-substrate complex required for high enantioselectivity. Action: Consider using a less coordinating solvent or a co-solvent. Alternatively, a catalyst with bulkier ligands might be less susceptible to solvent coordination. |
| Unfavorable Catalyst Conformation | The solvent may be stabilizing a catalytically less active or non-selective conformation of the chiral catalyst. Action: Experiment with a range of polar aprotic and nonpolar solvents to identify one that promotes the desired catalyst conformation. Spectroscopic studies (e.g., NMR) could potentially provide insight into the catalyst's solution-state structure. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the catalyzed pathway. Action: Lowering the reaction temperature can sometimes suppress the uncatalyzed reaction to a greater extent than the catalyzed one. Also, ensure all reagents are of high purity. |
Hypothetical Data on Selectivity Improvement
The following tables present hypothetical data to illustrate how this compound could potentially influence reaction selectivity compared to other common solvents. Note: This data is for illustrative purposes only and is not based on documented experimental results.
Table 1: Hypothetical Diastereoselectivity in a Model Aldol Reaction
| Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Dichloromethane | -78 | 85:15 |
| Tetrahydrofuran | -78 | 70:30 |
| This compound | -78 | 90:10 |
| Toluene | -78 | 60:40 |
Table 2: Hypothetical Enantioselectivity in a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
| Solvent | Enantiomeric Excess (e.e., %) |
| Diethyl Ether | 80 |
| Toluene | 85 |
| This compound | 92 |
| Acetonitrile | 75 |
Experimental Protocols (Hypothetical)
Protocol 1: Hypothetical Procedure for a Diastereoselective Aldol Reaction
Objective: To synthesize the syn-aldol adduct with high diastereoselectivity using this compound as the solvent.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
Di-n-butylboron triflate (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
This compound (anhydrous, 10 mL)
-
Standard workup reagents (e.g., saturated aqueous NH4Cl, organic solvent for extraction, brine, anhydrous MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ketone and anhydrous this compound.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add di-n-butylboron triflate, followed by the dropwise addition of triethylamine.
-
Stir the resulting solution at -78 °C for 30 minutes to allow for enolate formation.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired syn-aldol adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis.
Visualizations
References
Technical Support Center: Managing Moisture Sensitivity in Methyl 2-Ethoxyacetate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for managing moisture sensitivity in reactions involving Methyl 2-ethoxyacetate. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is moisture a concern?
This compound (C₅H₁₀O₃) is a carboxylate ester.[1] Like other esters, it is susceptible to hydrolysis, a chemical reaction with water. The presence of moisture, even in trace amounts, can lead to the degradation of the ester, reducing the yield of the desired product and introducing impurities into the reaction mixture.[2][3]
Q2: What happens when this compound reacts with water?
When this compound reacts with water, it undergoes hydrolysis. This reaction splits the ester back into its constituent parts: 2-ethoxyacetic acid and methanol. The reaction is reversible and can be catalyzed by the presence of an acid (H⁺) or a base (OH⁻).[4][5][6] The presence of water as a byproduct can shift the reaction equilibrium back towards the starting materials, which is a primary cause of low product yields in esterification reactions.[2][7]
Q3: What are the common signs of moisture contamination in my reaction?
Signs of significant moisture contamination in your experiment can include:
-
Low or Inconsistent Yields: The most common indicator is a lower-than-expected yield of your desired product due to the hydrolysis of the ester.[3][7]
-
Presence of Unexpected Byproducts: Detection of 2-ethoxyacetic acid or methanol in your post-reaction analysis (e.g., NMR, GC-MS) points to hydrolysis.
-
Changes in Reaction pH: The formation of the acidic byproduct, 2-ethoxyacetic acid, can alter the pH of the reaction mixture.
-
Poor Reproducibility: Inconsistent results between identical experimental runs often suggest variable levels of moisture contamination.
Q4: How can I detect and quantify the amount of water in my reagents or solvents?
The most accurate and specific method for determining water content is the Karl Fischer (KF) titration.[8] This technique is highly selective for water and can detect even trace amounts, making it the industry standard.[8] Other methods like Loss on Drying (LOD) are less specific as they measure the loss of any volatile components, not just water.[8]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Solution |
| Equilibrium Limitation: Water produced during the reaction hydrolyzes the ester product, shifting the equilibrium back to the reactants.[2][7] | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms during the reaction.[7][9]2. Use Excess Reagent: Employ a large excess of one reactant (if feasible) to push the equilibrium towards the product.[9]3. Add a Drying Agent: Introduce anhydrous drying agents like molecular sieves directly into the reaction mixture to sequester water.[7] |
| Contaminated Starting Materials: Solvents, reagents, or this compound contain pre-existing moisture.[3] | 1. Dry All Components: Use freshly dried, anhydrous solvents. Dry liquid reagents with appropriate drying agents and consider distilling them. Ensure solid reagents are stored in a desiccator.2. Quantify Water Content: Before starting, use Karl Fischer titration to confirm the water content of your solvents and starting materials is below the acceptable threshold for your reaction.[10][11] |
| Improper Glassware Preparation: Water adsorbed on the surface of glassware is a common source of contamination.[12] | 1. Oven-Dry Glassware: Place all glassware in an oven at >100°C for several hours to remove adsorbed water.[12]2. Flame-Dry Under Inert Gas: For highly sensitive reactions, assemble the glassware hot from the oven and flame-dry it under a stream of inert gas (Nitrogen or Argon) to remove the final traces of moisture.[13][14] |
Issue 2: Presence of Acidic Impurities in the Final Product
| Possible Cause | Solution |
| Hydrolysis During Reaction: Formation of 2-ethoxyacetic acid due to moisture contamination. | 1. Follow Anhydrous Protocols: Strictly adhere to the solutions for "Low Yield" to prevent hydrolysis from occurring (see above).2. Monitor Reaction: Use TLC or another appropriate method to monitor the reaction for the appearance of polar, acidic byproducts. |
| Hydrolysis During Work-up: Introducing water during the aqueous extraction phase can cause some product to revert to the carboxylic acid. | 1. Use a Mild Base Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic byproduct.2. Minimize Contact Time: Perform aqueous washes quickly to reduce the time the ester is in contact with the aqueous phase.3. Dry Thoroughly: After washing, use a suitable drying agent to remove all residual water from the organic layer before solvent evaporation.[15] |
Data Presentation
Table 1: Comparison of Common Drying Agents for this compound Reactions
| Drying Agent | Capacity | Speed | Efficiency | Compatibility with Esters | Notes |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Excellent | A fine powder that works quickly. Requires filtration to remove. |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Excellent | High capacity but slow and less efficient. Good for preliminary drying of very wet solutions. |
| Calcium Sulfate (CaSO₄, Drierite®) | Low | Very High | Very High | Excellent | Acts very quickly and is highly efficient, but has a low total water capacity. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Good | Effective and economical for pre-drying solvents. May form complexes with some esters. |
| Molecular Sieves (3Å or 4Å) | Medium | High | Very High | Excellent | Excellent for achieving very low water levels. Best used to dry solvents prior to reaction or added directly to the reaction. Must be activated before use.[13] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Good | A basic drying agent, useful if acidic impurities need to be neutralized simultaneously. |
Data compiled from multiple sources.
Table 2: Overview of Moisture Detection Methods
| Method | Principle | Specificity | Sensitivity | Typical Use Case |
| Karl Fischer (KF) Titration | Chemical reaction with iodine | Specific to water | High (ppm levels) | Gold standard for accurate quantification of water in solvents and reagents.[8] |
| Thermogravimetric Analysis (TGA) | Mass loss upon heating | Non-specific (measures all volatiles) | Medium | Analyzing moisture content in solid materials. |
| Loss on Drying (LOD) | Mass difference before and after heating | Non-specific (measures all volatiles) | Low to Medium | Rapid, less precise quality control for raw materials. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
-
Glassware Preparation: Disassemble and clean all glassware. Place in a laboratory oven at 120°C for at least 4 hours (or overnight).
-
Apparatus Assembly: While still hot, assemble the reaction apparatus (e.g., round-bottom flask with condenser and stir bar). Immediately connect it to a manifold supplying dry, inert gas (Nitrogen or Argon).[14]
-
Flame-Drying (Optional, for highly sensitive reactions): Gently heat the entire apparatus with a heat gun under a positive flow of inert gas to drive off any remaining adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.[13]
-
Reagent & Solvent Addition: Add activated molecular sieves to your anhydrous solvent and allow it to stand for at least 12 hours before use.[12] Transfer the anhydrous solvent and liquid reagents to the reaction flask via a syringe through a rubber septum.[16] Add solid reagents quickly against a positive flow of inert gas.
-
Running the Reaction: Once all components are added, maintain a positive pressure of inert gas throughout the reaction, often by using a balloon filled with the gas.[16]
-
Reaction Work-up: After the reaction is complete, cool it to room temperature. Quench the reaction appropriately. In the separatory funnel, wash the organic layer with desired aqueous solutions (e.g., saturated NaHCO₃, brine). Perform these washes quickly.
-
Final Drying: Transfer the collected organic layer to a clean flask and add an appropriate anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 10-15 minutes. Filter or decant the dried solution away from the drying agent before removing the solvent.
Diagram 1: Hydrolysis of this compound
Diagram 2: Workflow for Anhydrous Reaction Setup
Diagram 3: Troubleshooting Low Reaction Yield
References
- 1. This compound | C5H10O3 | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. measurlabs.com [measurlabs.com]
- 11. mt.com [mt.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
impact of reaction temperature on Methyl 2-ethoxyacetate stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reaction temperature on the stability of Methyl 2-ethoxyacetate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
Q2: What are the likely degradation products of this compound at elevated temperatures?
A2: While a specific decomposition pathway for this compound is not documented, esters can undergo several degradation reactions at high temperatures. The most common pathway is hydrolysis in the presence of water, which would yield 2-ethoxyacetic acid and methanol. At very high temperatures, thermal decomposition could lead to the formation of various smaller molecules through more complex reaction pathways.
Q3: Can the presence of acids or bases affect the stability of this compound at a given temperature?
A3: Yes, the stability of this compound is significantly influenced by the presence of acids or bases, which can catalyze hydrolysis. This effect is more pronounced at higher temperatures. Even trace amounts of acidic or basic impurities can accelerate the degradation of the ester, leading to the formation of 2-ethoxyacetic acid and methanol.
Q4: My experiment involving this compound at an elevated temperature is showing unexpected side products. What could be the cause?
A4: Unexpected side products at elevated temperatures can arise from a few sources. Firstly, consider the possibility of thermal decomposition if the temperature is sufficiently high. Secondly, as mentioned, acid or base-catalyzed hydrolysis could be occurring if there are any acidic or basic components or impurities in your reaction mixture. Finally, consider the possibility of transesterification if other alcohols are present in your reaction system.
Q5: How can I monitor the stability of this compound in my reaction?
A5: You can monitor the stability of this compound by taking aliquots of your reaction mixture at different time points and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of this compound and the appearance of new peaks could indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound during reaction at elevated temperature. | 1. Thermal decomposition. 2. Acid or base-catalyzed hydrolysis. 3. Transesterification with other alcohols. | 1. Determine the thermal stability of this compound under your specific conditions using Thermogravimetric Analysis (TGA). Consider running the reaction at a lower temperature. 2. Ensure all reactants and solvents are free from acidic or basic impurities. Use purified reagents and consider adding a non-reactive buffer if appropriate for your reaction. 3. If other alcohols are present, be aware of the potential for transesterification. Analyze for the formation of new ester products. |
| Formation of 2-ethoxyacetic acid and/or methanol. | Hydrolysis of this compound. | This is a strong indication of water being present in your reaction mixture. Ensure all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert and dry atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experimental runs. | 1. Variations in temperature control. 2. Inconsistent levels of impurities (water, acids, bases). | 1. Ensure accurate and consistent temperature control of your reaction vessel. 2. Standardize the purification and drying procedures for all your reagents and solvents to minimize variability in impurity levels. |
Quantitative Data
Table 1: Rate Constants for the Hydrolysis of Methyl Acetate at Different Temperatures
| Temperature (°C) | Rate Constant (k) in s⁻¹ (uncatalyzed) |
| 25 | 0.17 x 10⁻⁸ |
| 90-110 | Studied, but specific rate constants not easily extracted |
Note: This data is for methyl acetate and should be used as a general indicator of the temperature dependence of ester hydrolysis. The rate of hydrolysis for this compound may differ.
Experimental Protocols
Protocol for Determining Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for assessing the thermal stability of a substance like this compound.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated according to the manufacturer's instructions.
-
Select an appropriate sample pan (e.g., aluminum or platinum).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA sample pan.
-
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Set the temperature program. A typical program would be to heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[1]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is the temperature at which significant weight loss begins. This provides an indication of the thermal stability of the compound.
-
Visualizations
References
Validation & Comparative
Unveiling Purity: A Comparative Guide to the Validation of Methyl 2-ethoxyacetate by Quantitative NMR
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is paramount for the integrity and reproducibility of their work. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of methyl 2-ethoxyacetate. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for selecting the most appropriate analytical methodology.
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei responsible for that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be obtained.[1]
In contrast, Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique widely used for the analysis of volatile compounds like this compound.[1] Purity is typically determined by area percentage, assuming that all components of the mixture have a similar response factor with the flame ionization detector. For more accurate quantification, an internal or external standard method can be employed.
Comparative Purity Data
The following table summarizes hypothetical, yet typical, results for the purity assessment of a batch of this compound using both qNMR and GC-FID, demonstrating the excellent agreement between the two orthogonal techniques.
| Analytical Method | Purity (% w/w) | Relative Standard Deviation (RSD, %) | Key Observations |
| ¹H qNMR | 99.5 | 0.2 | Absolute purity determined against a certified internal standard. Provides structural confirmation and identifies proton-bearing impurities. |
| GC-FID (Area %) | 99.7 | 0.5 | High-throughput method, ideal for routine analysis and detection of volatile impurities. Purity based on relative peak areas. |
| GC-FID (Internal Standard) | 99.4 | 0.3 | Improved accuracy over area % by correcting for injection volume variations. Requires a suitable, co-eluting internal standard. |
Experimental Protocols
Quantitative ¹H NMR Spectroscopy for Purity Determination of this compound
Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, certified reference material) and add it to the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until both the sample and the internal standard are fully dissolved.
-
-
NMR Instrument Parameters (400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Time: ≥ 3 seconds to ensure adequate digitization of the signals.
-
Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest for both the analyte and the internal standard (typically 15-30 seconds for accurate quantification).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of approximately 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound (CH₃CH₂OCH₂COOCH₃), suitable signals for quantification are the singlet from the methoxy protons (-OCH₃) or the triplet from the methyl protons of the ethoxy group (-OCH₂CH ₃). For maleic acid, the singlet from the two olefinic protons is used.
-
Calculate the purity of this compound using the following equation[2]:
Purityanalyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Certified purity of the internal standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Determination
Objective: To determine the purity of this compound by GC-FID.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
For the internal standard method, add a known concentration of a suitable internal standard (e.g., undecane) to the sample solution.
-
-
GC-FID Instrument Parameters:
-
GC System: A gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Area Percent Method: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Internal Standard Method: Calculate the concentration of this compound based on the response factor relative to the internal standard.
-
Visualizing the Process
To further clarify the experimental and logical steps involved in the purity validation of this compound, the following diagrams are provided.
Conclusion
Both qNMR and GC-FID are robust and reliable methods for determining the purity of this compound.[1] qNMR offers the advantage of being a primary analytical method that provides an absolute purity value without the need for a specific standard of the analyte, along with valuable structural information.[1] GC-FID, on the other hand, is a highly sensitive and high-throughput technique, making it ideal for routine quality control and the detection of volatile impurities. For a comprehensive and orthogonal approach to purity validation, the use of both techniques is highly recommended to ensure the highest confidence in the quality of the material.
References
A Comparative Guide to Methyl 2-ethoxyacetate and Methyl 2-methoxyacetate as Solvents for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process efficiency. Among the versatile class of glycol ether esters, Methyl 2-ethoxyacetate and Methyl 2-methoxyacetate are two solvents frequently considered for their utility in various applications, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive, data-driven comparison of these two solvents to aid researchers, scientists, and drug development professionals in making informed decisions.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and Methyl 2-methoxyacetate.
| Property | This compound | Methyl 2-methoxyacetate | Reference(s) |
| Molecular Formula | C₅H₁₀O₃ | C₄H₈O₃ | [3] |
| Molecular Weight | 118.13 g/mol | 104.10 g/mol | [3][4] |
| Boiling Point | 156 °C | 129-130 °C | [5],[6] |
| Density | 0.973 g/cm³ (at 20 °C) | 1.051 g/mL (at 25 °C) | [5],[6] |
| Flash Point | 51 °C | 35.56 °C (96 °F) | [5],[7] |
| Water Solubility | 229 g/L (at 20 °C) | Soluble (2.459 x 10⁵ mg/L at 25 °C) | [5],[7] |
Performance as Solvents: An Evidence-Based Discussion
Glycol ethers and their esters are recognized for their excellent solvency for a wide range of substances, including resins, oils, waxes, and dyes.[8] Their dual ether and ester functionalities allow them to be compatible with both polar and non-polar compounds.[9]
Key Considerations for Solvent Selection:
-
Boiling Point and Volatility: this compound has a significantly higher boiling point than Methyl 2-methoxyacetate (156 °C vs. 129-130 °C). This makes this compound more suitable for reactions requiring higher temperatures. Conversely, the lower boiling point of Methyl 2-methoxyacetate facilitates its removal from the reaction mixture post-reaction, which can be advantageous in purification steps.
-
Density: The difference in density may be relevant in extraction and separation processes where phase separation is critical.
-
Solvency: The "like dissolves like" principle is a fundamental concept in solvent selection. While both are considered polar solvents, subtle differences in their structure can influence their interaction with specific solutes. The Hansen Solubility Parameters (HSP) can provide a more nuanced understanding of their solvency characteristics, though a complete set of experimentally validated HSP values for both compounds was not found in the initial search.
-
Reaction Kinetics: The choice of solvent can significantly impact reaction rates. Polar solvents can stabilize charged intermediates, potentially increasing the rate of certain reactions.[9] The slightly different polarity and molecular size of these two esters could lead to variations in reaction kinetics for a given chemical transformation.
Experimental Protocols
To rigorously compare the performance of this compound and Methyl 2-methoxyacetate for a specific application, a series of standardized experiments should be conducted. Below are detailed methodologies for key comparative experiments.
Protocol 1: Determination of Solute Solubility
Objective: To quantitatively determine and compare the solubility of a specific active pharmaceutical ingredient (API) or key intermediate in this compound and Methyl 2-methoxyacetate at various temperatures.
Materials:
-
Target solute (e.g., a specific API)
-
This compound
-
Methyl 2-methoxyacetate
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or thermostatically controlled water bath
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Methodology:
-
Prepare saturated solutions by adding an excess amount of the solute to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Accurately dilute the filtered samples with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved solute.
-
The solubility is expressed as mg/mL or mol/L.
Protocol 2: Comparative Analysis of Reaction Rate and Product Yield
Objective: To evaluate the effect of each solvent on the rate and yield of a representative chemical reaction.
Materials:
-
Reactants for a chosen model reaction (e.g., a nucleophilic substitution or esterification)
-
This compound (reaction solvent)
-
Methyl 2-methoxyacetate (reaction solvent)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)
-
Temperature probes
-
In-situ reaction monitoring equipment (e.g., FTIR or Raman spectroscopy), or a method for periodic sampling and analysis (e.g., GC-MS or HPLC)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Methodology:
-
Set up two identical reaction vessels, one with this compound and the other with Methyl 2-methoxyacetate as the solvent.
-
Charge each reactor with the same molar quantities of the reactants.
-
Initiate the reactions simultaneously and maintain identical reaction conditions (temperature, stirring rate).
-
Monitor the progress of the reaction over time by analyzing the concentration of a key reactant or product. This can be done in real-time with in-situ probes or by taking aliquots at regular intervals for external analysis.
-
Once the reactions have reached completion (or after a predetermined time), quench the reactions and perform an identical work-up and purification procedure for both.
-
Isolate and quantify the final product to determine the reaction yield.
-
The reaction rate can be determined by plotting the concentration of the reactant or product as a function of time.
Safety and Hazard Comparison
A critical aspect of solvent selection is a thorough evaluation of the associated hazards. The following table summarizes the GHS hazard classifications for both solvents.
| Hazard Statement | This compound | Methyl 2-methoxyacetate | Reference(s) |
| Flammability | Flammable liquid and vapor (Category 3) | Flammable liquid and vapor (Category 3) | [5],[10] |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4 Oral) | Not classified | [3],[10] |
| Skin Corrosion/Irritation | Not classified | Causes skin irritation (Skin Irrit. 2) | [3],[10] |
| Serious Eye Damage/Irritation | Not classified | Causes serious eye irritation (Eye Irrit. 2) | [3],[10] |
It is imperative for researchers to consult the full Safety Data Sheet (SDS) for each solvent before use and to handle them in accordance with established laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).
Visualizing the Solvent Selection Process
The decision-making process for selecting an optimal solvent can be systematically represented. The following diagram, generated using Graphviz, illustrates a logical workflow for solvent evaluation in the context of API manufacturing.
Conclusion
Both this compound and Methyl 2-methoxyacetate are viable solvent options with distinct physicochemical profiles. This compound, with its higher boiling point, may be preferred for higher temperature applications, while the lower boiling point of Methyl 2-methoxyacetate could simplify post-reaction purification. In terms of safety, Methyl 2-methoxyacetate is listed as causing skin and eye irritation, whereas this compound is classified as harmful if swallowed.
The ultimate choice between these two solvents will be dictated by the specific requirements of the chemical transformation or formulation. It is strongly recommended that researchers conduct direct comparative experiments, following protocols similar to those outlined in this guide, to determine the optimal solvent for their unique application. This empirical approach, guided by the foundational data presented here, will ensure a robust and well-justified solvent selection process.
References
- 1. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H10O3 | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. methyl methoxyacetate, 6290-49-9 [thegoodscentscompany.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. benchchem.com [benchchem.com]
- 10. hansen-solubility.com [hansen-solubility.com]
A Comparative Analysis of Ethoxyacetate Esters in Nucleophilic Substitution: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. Ethoxyacetate esters present a potentially valuable, yet not fully characterized, class of reagents for introducing an ethoxycarbonylmethyl moiety via nucleophilic substitution. This guide provides a comparative analysis of the performance of ethoxyacetate esters in nucleophilic substitution reactions, with a focus on their reactivity relative to common alternatives. The information presented herein is a synthesis of available experimental data and established principles of physical organic chemistry.
Executive Summary
Ethoxyacetate esters can participate in nucleophilic substitution reactions through two primary pathways: nucleophilic attack at the α-carbon (an SN2-type reaction where the ethoxyacetate group acts as the leaving group) and nucleophilic acyl substitution at the carbonyl carbon. This guide will focus on the former, where the ester functions as an alkylating agent. The reactivity of ethoxyacetate esters in this context is influenced by the nature of the alkyl group (R in R-OCOCH₂OEt), the nucleophile, the solvent, and reaction conditions. Compared to traditional alkylating agents like alkyl halides and sulfonates, ethoxyacetate esters offer a different reactivity profile and potential advantages in specific synthetic applications.
Comparative Performance of Alkylating Agents
The efficiency of a nucleophilic substitution reaction is critically dependent on the nature of the leaving group. While direct comparative kinetic data for ethoxyacetate esters is limited in the literature, we can infer their relative performance by examining the principles of leaving group ability and by analyzing data from structurally similar compounds.
A good leaving group is a weak base that is stable in solution. The pKa of the conjugate acid of the leaving group is a good indicator of its ability to depart.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (Qualitative) |
| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | Excellent |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | ~ -2.8 | Very Good |
| Mesylate (MsO⁻) | Methanesulfonic Acid | ~ -1.9 | Very Good |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Good |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Good |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Moderate |
| Ethoxyacetate (EtOOCCH₂O⁻) | Ethoxyacetic Acid | ~ 3.6 | Poor to Moderate |
| Acetate (CH₃COO⁻) | Acetic Acid | ~ 4.76 | Poor |
Table 1: Comparison of Leaving Group Abilities.
As indicated in Table 1, the ethoxyacetate anion is a significantly stronger base than halide and sulfonate anions. Consequently, it is a poorer leaving group. This suggests that nucleophilic substitution at an α-carbon bearing an ethoxyacetoxy group will be inherently slower than with conventional alkylating agents like alkyl bromides or tosylates.
Inferred Reactivity of Ethoxyacetate Esters:
Based on the principles of nucleophilic substitution, the following trends in reactivity for ethoxyacetate esters can be predicted:
-
Effect of the Alkyl Group (R- in R-OOCCH₂OEt): In an SN2 reaction, steric hindrance at the reaction center is a major factor. Therefore, the reactivity of haloacetates (and by extension, ethoxyacetoxy compounds) is expected to follow the order: methyl > ethyl > isopropyl . Increased substitution on the alkyl group will decrease the rate of SN2 attack.
-
Comparison with Other Alkylating Agents: For a given alkyl group (e.g., ethyl), the rate of nucleophilic substitution will generally follow the trend of leaving group ability: R-OTf > R-OTs ≈ R-OMs > R-I > R-Br > R-Cl > R-OOCCH₂OEt . This implies that reactions with ethoxyacetate esters will likely require more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable yields to reactions with alkyl halides or sulfonates.
Experimental Data and Protocols
While specific comparative kinetic studies on ethoxyacetate esters are scarce, we can draw insights from related systems. For instance, studies on the reaction of ethyl bromoacetate with various nucleophiles provide a useful proxy for understanding the reactivity of the ethyl group in an SN2 reaction involving an acetate-type leaving group.
Representative Experimental Protocol: Nucleophilic Substitution on an Alkyl Halide with Sodium Azide
This protocol outlines a general procedure for a bimolecular nucleophilic substitution (SN2) reaction, which can be adapted for comparing the reactivity of different alkylating agents.
Objective: To synthesize an alkyl azide from an alkyl bromide via an SN2 reaction.
Materials:
-
Alkyl bromide (e.g., ethyl bromide) (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.
-
Purify the product by distillation or column chromatography if necessary.
To perform a comparative analysis, this experiment can be run in parallel using different alkylating agents (e.g., ethyl ethoxyacetate, ethyl tosylate) under identical conditions, and the reaction rates and yields can be compared.
Logical Framework and Reaction Pathways
The following diagrams illustrate the key concepts and workflows relevant to the comparative analysis of ethoxyacetate esters in nucleophilic substitution.
Conclusion and Future Directions
Ethoxyacetate esters are expected to be less reactive alkylating agents than traditional alkyl halides and sulfonates due to the poorer leaving group ability of the ethoxyacetate anion. This necessitates more forcing reaction conditions to achieve comparable results. However, their unique structure may offer advantages in specific synthetic contexts, such as in the design of prodrugs where a controlled release of the active molecule is desired.
To provide a more definitive comparison, further experimental studies are required to generate quantitative kinetic and yield data for the nucleophilic substitution reactions of a series of ethoxyacetate esters with various nucleophiles. Such studies would be invaluable to the drug development community, enabling a more informed selection of alkylating agents for the synthesis of novel therapeutics.
Validating the Structure of Methyl 2-ethoxyacetate Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of key experimental data and protocols for validating the structure of Methyl 2-ethoxyacetate and its derivatives.
Spectroscopic Data Comparison
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in providing detailed information about the molecular structure. Below is a summary of available data for this compound and a representative derivative.
Table 1: 13C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 171.0 | C=O (ester) |
| 68.5 | O-C H2-C=O | |
| 66.5 | C H3-C H2-O | |
| 51.5 | O-C H3 | |
| 15.1 | C H3-CH2-O | |
| Methyl 2-(2-(2-ethoxyethoxy)ethoxy)acetate [1][2] | 170.9 | C=O (ester) |
| 71.9 | O-C H2-CH2-O | |
| 70.7 | O-C H2-CH2-O | |
| 70.6 | O-C H2-CH2-O | |
| 69.8 | O-C H2-C=O | |
| 66.6 | C H3-C H2-O | |
| 51.7 | O-C H3 | |
| 15.2 | C H3-CH2-O |
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound [3] | C5H10O3 | 118.13 g/mol | 89, 74, 59, 45, 43 |
| Methyl 2-(2-(2-methoxyethoxy)ethoxy)acetate [4] | C8H16O5 | 192.21 g/mol | 147, 117, 89, 73, 59, 45 |
Experimental Protocols
Accurate structural validation is underpinned by meticulous experimental execution. The following are generalized protocols for key analytical techniques based on common practices in organic chemistry.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its compatibility with NMR analysis.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H). For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for Electrospray Ionization - ESI, or deposition on a target for Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Ionization: Ionize the sample using an appropriate technique. ESI is a soft ionization method suitable for polar molecules, while Electron Impact (EI) is a harder technique that often leads to extensive fragmentation, providing valuable structural information.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.[5]
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound derivative.
Caption: Workflow for Synthesis and Structural Validation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C5H10O3 | CID 325385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(2-(2-methoxyethoxy)ethoxy)acetate | C8H16O5 | CID 18779002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
Quantifying Methyl 2-ethoxyacetate in Complex Matrices: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Methyl 2-ethoxyacetate in complex matrices is crucial for applications ranging from residual solvent analysis in pharmaceutical products to occupational exposure monitoring. This guide provides an objective comparison of prevalent analytical techniques, supported by experimental data for method performance, to aid in the selection of the most suitable methodology.
The primary analytical challenges in quantifying this compound, a volatile organic compound, lie in achieving adequate sensitivity, selectivity, and reproducibility, particularly in intricate sample matrices such as biological fluids, pharmaceutical formulations, and environmental samples. The choice of analytical technique is paramount and is often dictated by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the matrix, and the desired sample throughput.
This guide focuses on the two most prominent chromatographic techniques for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.
Comparative Analysis of Quantification Methods
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone for the analysis of volatile compounds like this compound.[1] Its high resolving power and the specificity of mass detection make it a robust and reliable technique. Alternative GC detectors, such as the Flame Ionization Detector (FID), are also employed, especially in quality control settings where cost-effectiveness is a priority.
High-Performance Liquid Chromatography (HPLC) offers a viable alternative, especially when dealing with less volatile analytes or when derivatization is undesirable. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) can provide excellent sensitivity and selectivity.
Below is a summary of the performance characteristics of these methods, with data drawn from studies on this compound and structurally similar glycol ether acetates.
Table 1: Performance Comparison of Analytical Methods for this compound and Related Glycol Ether Acetates
| Parameter | Headspace GC-FID | Direct Injection GC-MS | LC-MS/MS |
| Analyte | Residual Solvents (including Glycol Ether Acetates) | Glycol Ethers and their Acetates | Short-Chain Fatty Acid Esters (as proxy) |
| Matrix | Pharmaceutical Excipients | Cosmetics | Biological Fluids |
| Limit of Detection (LOD) | 2.44 µg/g (for formaldehyde derivative)[2] | 0.09 - 0.59 mg/kg[3] | ~0.003 mM (for acetate)[4] |
| Limit of Quantification (LOQ) | 8.12 µg/g (for formaldehyde derivative)[2] | 0.31 - 1.95 mg/kg[3] | Not explicitly stated for esters |
| Linearity Range | Not explicitly stated | 0.05 - 25 mg/L (r² > 0.9987)[3] | r² > 0.998[4] |
| Recovery | Not explicitly stated | 80.2 - 105.4%[3] | 92 - 120%[4] |
| Precision (%RSD) | Not explicitly stated | 1.1 - 6.5%[3] | <12% (intra-day), <20% (inter-day)[4] |
Experimental Workflows and Protocols
The selection of an appropriate analytical workflow is critical for achieving reliable and reproducible results. The following diagrams and protocols outline the key steps involved in the quantification of this compound using different methodologies.
Experimental Protocols
1. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is particularly suitable for the analysis of volatile residual solvents in solid or liquid pharmaceutical matrices.
-
Sample Preparation:
-
Accurately weigh a precise amount of the sample (e.g., 100 mg) into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.
-
Seal the vial and place it in the headspace autosampler for incubation at a controlled temperature (e.g., 80°C) for a specific duration to allow for the equilibration of volatile analytes in the headspace.
-
-
GC-FID Conditions:
-
Column: A mid-polarity column such as a DB-624 is often suitable.[5]
-
Injector: Split/splitless inlet, with the split ratio optimized for sensitivity.
-
Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 240°C.
-
Carrier Gas: Helium or Nitrogen.
-
Detector: FID maintained at a high temperature (e.g., 250°C).
-
-
Quantification:
-
Create a calibration curve using standards of this compound prepared in the same solvent as the samples.
-
Quantify the analyte based on the peak area ratio of this compound to the internal standard.
-
2. Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly specific and sensitive method for the quantification of this compound in various matrices, including cosmetics and environmental samples.
-
Sample Preparation:
-
For liquid samples, a simple dilution with a suitable solvent may be sufficient.
-
For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.
-
-
GC-MS Conditions:
-
Column: A high-polarity column, such as one with a polyethylene glycol (PEG) stationary phase, can allow for direct analysis without derivatization.[6]
-
Injector: Operated in splitless mode for trace analysis.
-
Oven Temperature Program: A programmed temperature gradient to ensure good separation of the analyte from other matrix components.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
-
Quantification:
-
An internal standard (preferably a deuterated analog of the analyte) should be used to compensate for matrix effects.
-
Quantification is based on a calibration curve constructed from the analysis of standards containing known concentrations of this compound and the internal standard.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While less common for such a volatile analyte, LC-MS/MS can be a powerful tool, particularly for complex biological matrices where minimal sample preparation is desired.
-
Sample Preparation:
-
For biological fluids like plasma or urine, a simple protein precipitation followed by centrifugation is often sufficient.
-
The supernatant can then be directly injected or further diluted.
-
-
LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be optimized.
-
-
Quantification:
-
The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in ionization efficiency.
-
Quantification is performed using a calibration curve prepared in a matrix that closely matches the samples.
-
Conclusion
The choice of an analytical method for the quantification of this compound is a critical decision that impacts the quality and reliability of the obtained data. For volatile analysis in relatively clean matrices, HS-GC-FID offers a robust and cost-effective solution. For higher specificity and sensitivity, particularly in complex matrices, GC-MS is the method of choice, with the use of a high-polarity column often negating the need for derivatization. While less conventional for this analyte, LC-MS/MS presents a powerful alternative for high-throughput analysis in biological matrices with simplified sample preparation. The provided data and protocols serve as a guide for researchers to select and implement the most appropriate method for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asrjetsjournal.org [asrjetsjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Impurity Profile of Synthesized Methyl 2-ethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a cornerstone of reproducible and reliable scientific research, particularly in the realm of drug development and manufacturing. Methyl 2-ethoxyacetate, a key building block and solvent, is no exception. Its impurity profile can significantly impact reaction kinetics, yield, and the safety of the final product. This guide provides a comparative analysis of the impurity profiles of this compound synthesized via two common routes: Fischer Esterification and a two-step synthesis involving Williamson Ether Synthesis followed by esterification . The information presented herein is supported by established chemical principles and analytical methodologies to aid researchers in selecting a synthesis method that aligns with their purity requirements.
Comparison of Impurity Profiles from Different Synthesis Routes
The choice of synthetic pathway is a critical determinant of the types and quantities of impurities present in the final product. Below is a summary of potential impurities associated with two primary synthesis routes for this compound. The quantitative data presented is illustrative, based on typical reaction efficiencies and purification methods, to highlight the potential differences in impurity profiles.
| Impurity | Potential Source | Fischer Esterification Route (Illustrative % w/w) | Williamson Ether Synthesis Route (Illustrative % w/w) |
| Ethoxyacetic Acid | Unreacted Starting Material | 0.1 - 0.5% | < 0.1% |
| Methanol | Unreacted Starting Material | 0.1 - 0.3% | < 0.1% |
| Sodium Ethoxide | Unreacted Starting Material | Not Applicable | 0.05 - 0.2% |
| Methyl Chloroacetate | Unreacted Starting Material | Not Applicable | 0.05 - 0.15% |
| Diethyl Ether | Side Product (Williamson) | Not Applicable | 0.1 - 0.4% |
| Ethyl 2-ethoxyacetate | Transesterification | < 0.05% | < 0.05% |
| Water | Byproduct/Residual | 0.05 - 0.2% | 0.05 - 0.2% |
| This compound | Product | > 99.0% | > 99.0% |
Synthesis Pathways and Impurity Formation
The following diagram illustrates the two synthesis routes for this compound and highlights the stages where key impurities may be introduced.
Experimental Protocols for Impurity Profiling
Accurate assessment of the impurity profile of this compound requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities.[1] High-Performance Liquid Chromatography (HPLC) is a complementary technique, particularly useful for non-volatile impurities and for achieving high-resolution separation.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound sample
-
High-purity helium (carrier gas)
-
Reference standards for potential impurities (e.g., ethoxyacetic acid, diethyl ether)
-
Anhydrous sodium sulfate (for sample drying, if necessary)
-
Dichloromethane (GC grade, for dilution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane.
-
If the sample is suspected to contain water, pass the solution through a small column of anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) and with the spectra of the reference standards.
-
Quantify the impurities using an external standard calibration curve prepared from the reference standards.
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify non-volatile impurities, particularly unreacted ethoxyacetic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (for mobile phase pH adjustment)
-
Reference standard of ethoxyacetic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Prepare a gradient elution program (e.g., starting with 95% A and increasing to 100% B over 20 minutes).
-
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.
-
-
HPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Data Analysis:
-
Identify the peak corresponding to ethoxyacetic acid by comparing its retention time with that of the reference standard.
-
Quantify the amount of ethoxyacetic acid using an external standard calibration curve.
-
Workflow for Impurity Assessment
The following diagram outlines the logical workflow for a comprehensive impurity profile assessment of synthesized this compound.
By understanding the potential impurities arising from different synthetic routes and employing robust analytical techniques, researchers can ensure the quality and consistency of this compound used in their studies, ultimately contributing to more reliable and reproducible scientific outcomes.
References
literature comparison of Methyl 2-ethoxyacetate synthesis yields
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of chemical intermediates is paramount. Methyl 2-ethoxyacetate, a valuable solvent and building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a comparative analysis of the reported yields for different methods of synthesizing this compound, supported by detailed experimental protocols.
Comparison of Synthesis Yields
The selection of a synthetic route often hinges on the achievable yield, alongside other factors like reagent availability, cost, and reaction conditions. Below is a summary of reported yields for the synthesis of this compound and its close analogs through common organic reactions.
| Synthesis Method | Reactants | Product | Reported Yield |
| Williamson Ether Synthesis | Methyl Chloroacetate and Sodium Ethoxide | This compound | Not Reported |
| Fischer Esterification | 2-Ethoxyethanol and Acetic Acid | 2-Ethoxyethyl acetate | 99.6-99.97% |
| Williamson Ether Synthesis Analog | Methyl Chloroacetate and Sodium Methoxide | Methyl 2-methoxyacetate | 78% |
Note: Direct yield for the Williamson ether synthesis of this compound was not found in the surveyed literature. The table includes data for analogous reactions to provide a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following sections provide experimental protocols for the synthesis of ethoxyacetate derivatives, which are instructive for the preparation of this compound.
Williamson Ether Synthesis of an Analog: Methyl 2-methoxyacetate
This method is analogous to the synthesis of this compound and involves the reaction of an alkoxide with a haloacetate.
Procedure: To a solution of sodium methoxide in methanol, methyl chloroacetate is added. The reaction mixture is then refluxed for two hours. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate, containing the product, is then purified by fractional distillation to yield methyl 2-methoxyacetate. A reported yield for this specific transformation is 78%.
Fischer Esterification to an Analog: 2-Ethoxyethyl Acetate
This procedure details the esterification of 2-ethoxyethanol, which can be adapted for the synthesis of this compound by using a methylating agent or methanol.
Procedure: Ethyl cellosolve (2-ethoxyethanol) and acetic acid are charged into a reactor equipped with a distillation column, with oxalic acid as a catalyst. The molar ratio of ethyl cellosolve to acetic acid is typically between 1:0.7 and 1:1.2, with the catalyst concentration at 0.1-0.6% by weight. The reaction is conducted at a temperature of 105-130°C. During the reaction, water is continuously removed from the top of the column. The crude product is then purified by rectification. This process has been reported to achieve near-quantitative yields of 99.6-99.97% for 2-ethoxyethyl acetate.[1]
Synthesis Workflow
The synthesis of this compound can be approached through different pathways, each with its own set of reactants and intermediates. The following diagram illustrates two common synthetic routes.
Caption: Alternative synthetic routes to this compound.
References
A Comparative Performance Analysis of Methyl 2-ethoxyacetate and Other Acetate Esters in Research and Development
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Methyl 2-ethoxyacetate relative to other common acetate esters, supported by experimental data and standardized protocols.
In the landscape of solvent selection for pharmaceutical and chemical research, the performance characteristics of a solvent are critical for ensuring optimal reaction conditions, product purity, and process efficiency. This guide provides a detailed comparison of this compound against other commonly used acetate esters, including ethyl acetate, n-propyl acetate, isopropyl acetate, and n-butyl acetate. The following sections present a comparative analysis of their physical and chemical properties, detailed experimental protocols for key performance metrics, and a visualization of a typical workflow where such a solvent might be employed.
Comparative Performance Data
The selection of an appropriate solvent is often a balance of several key properties. The following tables summarize the critical physicochemical and performance parameters of this compound and its alternatives.
Table 1: Physicochemical Properties of Selected Acetate Esters
| Property | This compound | Ethyl Acetate | n-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate |
| CAS Number | 17640-26-5 | 141-78-6 | 109-60-4 | 108-21-4 | 123-86-4 |
| Molecular Formula | C5H10O3 | C4H8O2 | C5H10O2 | C5H10O2 | C6H12O2 |
| Molecular Weight ( g/mol ) | 118.13 | 88.11 | 102.13 | 102.13 | 116.16 |
| Boiling Point (°C) | 145-147 (est.) | 77.1 | 101.6 | 88-90 | 126.5 |
| Flash Point (°C) | 49 (est.) | -4 | 14 | 2 | 22 |
| Density (g/cm³ at 20°C) | 1.009 (est.) | 0.902 | 0.888 | 0.872 | 0.882 |
| Solubility in Water ( g/100 mL at 20°C) | Miscible (est.) | 8.3 | 1.89 | 3.1 | 0.68 |
Note: "est." indicates an estimated value based on predictive models or data from structurally similar compounds due to the limited availability of direct experimental data for this compound.
Table 2: Performance and Safety Comparison of Selected Acetate Esters
| Parameter | This compound | Ethyl Acetate | n-Propyl Acetate | Isopropyl Acetate | n-Butyl Acetate |
| Evaporation Rate (n-BuAc = 1) | <1 (est.) | 4.5 | 2.0 | 3.2 | 1.0 |
| Kauri-Butanol (KB) Value | High (est.) | ~60 | ~55 | ~50 | ~45 |
| Hansen Solubility Parameters (MPa½) | |||||
| δD (Dispersion) | 15.7 (est.) | 15.8 | 15.3 | 15.1 | 15.8 |
| δP (Polar) | 5.0 (est.) | 5.3 | 4.3 | 3.7 | 3.7 |
| δH (Hydrogen Bonding) | 9.0 (est.) | 7.2 | 7.6 | 6.3 | 6.3 |
| GHS Hazard Pictograms | GHS07 (Harmful) | GHS02 (Flammable), GHS07 (Irritant) | GHS02 (Flammable), GHS07 (Irritant) | GHS02 (Flammable), GHS07 (Irritant) | GHS02 (Flammable), GHS07 (Irritant) |
Note: "est." indicates an estimated value. The Kauri-Butanol value for this compound is expected to be high due to its ether linkage, which typically increases solvency. Hansen Solubility Parameters for this compound are estimated based on its chemical structure.
Experimental Protocols
To ensure accurate and reproducible performance evaluation of solvents, standardized experimental protocols are essential. Below are detailed methodologies for determining two key performance indicators: Kauri-Butanol value and evaporation rate.
Determination of Kauri-Butanol Value (ASTM D1133)
The Kauri-Butanol (KB) value is a measure of the solvency power of a hydrocarbon solvent. A higher KB value indicates a stronger solvent.
Objective: To determine the volume of solvent required to produce a defined degree of turbidity when added to a standard solution of kauri resin in n-butanol.
Apparatus:
-
250-mL Erlenmeyer flask
-
50-mL burette, graduated in 0.1-mL divisions
-
Calibrated thermometer
-
Water bath
Reagents:
-
Standard Kauri-Butanol solution (a solution of kauri resin in n-butanol)
-
Toluene (for standardization)
-
Heptane (for standardization)
Procedure:
-
Standardization of Kauri-Butanol Solution:
-
Titrate a known weight of the Kauri-Butanol solution with standard toluene from the burette until a defined turbidity is reached. The endpoint is when the outline of a 10-point print type placed under the flask becomes just obscured.
-
Record the volume of toluene used.
-
-
Titration with the Sample Solvent:
-
Weigh 20 ± 0.1 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.
-
Fill the burette with the acetate ester to be tested.
-
Slowly add the solvent to the flask while continuously swirling.
-
As the endpoint is approached, add the solvent dropwise until the same degree of turbidity as in the standardization step is reached.
-
Record the volume of the solvent used.
-
-
Calculation:
-
The Kauri-Butanol value is calculated based on the volume of the test solvent required to reach the turbidity endpoint compared to that of a standard hydrocarbon solvent.
-
Determination of Evaporation Rate (ASTM D3539)
This method determines the rate of evaporation of a solvent relative to a standard (typically n-butyl acetate).
Objective: To measure the time required for a specified volume of solvent to evaporate from a filter paper surface under controlled conditions.
Apparatus:
-
Evaporation rate apparatus (Shell Thin-Film Evaporometer or similar)
-
Constant temperature bath
-
Analytical balance
-
Syringe (1 mL)
-
Filter paper (specified grade)
-
Timer
Procedure:
-
Apparatus Setup:
-
Set up the evaporation rate apparatus in a draft-free area.
-
Maintain the temperature of the apparatus and the solvent at 25 ± 0.5 °C using the constant temperature bath.
-
-
Sample Preparation:
-
Draw a specified volume (e.g., 0.70 mL) of the acetate ester into the syringe.
-
-
Evaporation Measurement:
-
Suspend a clean, dry filter paper from the balance within the evaporation chamber.
-
Tare the balance.
-
Evenly apply the solvent from the syringe onto the filter paper.
-
Start the timer immediately.
-
Record the weight loss of the solvent over time.
-
-
Calculation:
-
The evaporation rate is typically reported as the time taken for 90% of the solvent to evaporate.
-
This time is then compared to the evaporation time of n-butyl acetate to give a relative evaporation rate.
-
Application Workflow in Pharmaceutical Synthesis
Solvents like this compound are integral to various stages of active pharmaceutical ingredient (API) manufacturing. A common application is in the purification of a crude API through crystallization. The following diagram illustrates a typical workflow.
Caption: Workflow for API Purification.
This guide provides a foundational comparison of this compound with other acetate esters. For specific applications, it is highly recommended that researchers conduct their own evaluations to determine the most suitable solvent for their unique requirements.
Safety Operating Guide
Proper Disposal of Methyl 2-ethoxyacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-ethoxyacetate, ensuring compliance and minimizing risk. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 17640-26-5) is not universally available, this document compiles best practices based on information for structurally similar chemicals and general hazardous waste disposal protocols.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your this compound. This document contains the most accurate and detailed safety and handling information for the product in your possession. In the absence of a specific SDS, the following general precautions, derived from information on similar chemicals like Methyl Methoxyacetate, should be strictly followed.
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE to ensure personal safety.
| Protective Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing. |
| Skin and Body Protection | Protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of the operation. |
| Respiratory Protection | A vapor respirator is recommended if handling in a poorly ventilated area or if vapor generation is likely. Always follow local and national regulations for respiratory protection. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Consult Institutional Guidelines: Prior to generating any waste, contact your institution's Environmental Health and Safety (EHS) department to understand their specific procedures for hazardous waste disposal. They will provide guidance on proper labeling, containerization, and scheduling a waste pickup.
-
Waste Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. Do not mix it with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible chemicals can react dangerously.
-
Containerization: Use a container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof lid. Ensure the original container is used if possible, or a new, appropriate container is clearly labeled with the full chemical name and any associated hazards.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound." Your institution's EHS department may require additional information on the label, such as the concentration and volume.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be away from sources of ignition, such as heat, sparks, or open flames.[1]
-
Arrange for Pickup: Follow your institution's established procedure to schedule a pickup of the hazardous waste with a licensed disposal contractor.
Spill Management
In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as dry sand or earth. Collect the absorbed material and place it into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated and eliminate all sources of ignition.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide. Always prioritize the specific instructions from your chemical supplier's Safety Data Sheet and your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
